2-Bromothiazol-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-3-6-2(5)1-7-3/h1H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVNVCUJPRPMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604740 | |
| Record name | 2-Bromo-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-33-3 | |
| Record name | 2-Bromo-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromothiazol-4-amine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromothiazol-4-amine is a substituted aminothiazole that serves as a valuable building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including approved drugs. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of this compound. Detailed experimental protocols for its synthesis and characterization are included, along with a discussion of the biological significance of the 2-aminothiazole core, exemplified by the kinase inhibitor Dasatinib.
Chemical Properties and Structure
This compound is a heterocyclic compound with the molecular formula C₃H₃BrN₂S. Its structure consists of a thiazole ring substituted with a bromine atom at the 2-position and an amine group at the 4-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-bromo-1,3-thiazol-4-amine | --INVALID-LINK--[1] |
| Molecular Formula | C₃H₃BrN₂S | --INVALID-LINK--[1] |
| Molecular Weight | 179.04 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | C1=C(N=C(S1)Br)N | --INVALID-LINK--[1] |
| InChIKey | CFVNVCUJPRPMCN-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| CAS Number | 41731-33-3 | --INVALID-LINK--[1] |
| Appearance | White solid | --INVALID-LINK--[2] |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | --INVALID-LINK--[3] |
Computed Properties
| Property | Value | Source |
| XLogP3-AA | 1.6 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 67.2 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |
Synthesis of this compound
A common synthetic route to this compound involves the "halogen dance" rearrangement of a protected 5-bromo-2-aminothiazole, followed by deprotection. The free amine is noted to be somewhat unstable and is often used immediately in subsequent reactions.
Experimental Protocol: Synthesis via Halogen Dance and Deprotection
This protocol is adapted from a published procedure.[2]
Step 1: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (Boc-protected precursor)
This step involves the rearrangement of a Boc-protected 5-bromothiazole. The starting material, tert-butyl (5-bromothiazol-2-yl)carbamate, is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
-
Materials:
-
tert-butyl (5-bromothiazol-2-yl)carbamate
-
Lithium diisopropylamide (LiNPr₂i)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add a solution of LiNPr₂i in THF to the reaction mixture.
-
Stir the reaction mixture at this temperature for approximately 20 minutes.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4-bromothiazol-2-yl)carbamate.
-
Step 2: Deprotection to yield this compound
-
Materials:
-
tert-butyl (4-bromothiazol-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (0.56 g, 2 mmol) in CH₂Cl₂ (8 mL).[2]
-
Add TFA (5 mL) to the solution and stir at room temperature for 4 hours.[2]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Evaporate the solvent to dryness under reduced pressure.
-
Azeotrope the residue with CH₂Cl₂ (2 x 5 mL).[2]
-
Partition the residue between a saturated aqueous NaHCO₃ solution (20 mL) and CH₂Cl₂ (5 x 10 mL).[2]
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid (0.336 g, 94% yield).[2]
-
Due to its instability, it is recommended to use the product immediately for subsequent reactions.[2]
-
Caption: Synthetic pathway to this compound.
Spectral Characterization
Due to the reported instability of the free amine, obtaining comprehensive spectral data can be challenging. The following provides available data and expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): δ 5.32 (2H, broad s, NH₂), 6.41 (1H, s, 5-H).[2]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C-Br) | ~140-150 |
| C4 (C-NH₂) | ~155-165 |
| C5 | ~100-110 |
Note: Predicted values are based on typical chemical shifts for similar 2-aminothiazole structures.
Infrared (IR) Spectroscopy
A representative IR spectrum of this compound would be expected to show the following characteristic peaks:
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3400-3250 (two bands) | Primary amine |
| C=N stretch | ~1640 | Thiazole ring |
| N-H bend | 1650-1580 | Primary amine |
| C-N stretch | 1335-1250 | Aromatic amine |
| C-Br stretch | 600-500 | Carbon-bromine bond |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Expected Molecular Ion (M⁺): m/z 178 and 180.
-
Key Fragmentation: Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines, which could lead to the loss of HCN.
Experimental Protocols for Characterization
NMR Sample Preparation (General Protocol for a Solid Sample)
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
IR Sample Preparation (General Protocol for a Solid Sample using KBr Pellet)
-
Place a small amount of finely ground potassium bromide (KBr) (approx. 100-200 mg) in an agate mortar.
-
Add a small amount of the solid sample (approx. 1-2 mg) to the KBr.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the IR spectrometer for analysis.
Biological Significance and Signaling Pathways
The 2-aminothiazole moiety is a key pharmacophore in a variety of clinically important drugs. Its derivatives are known to exhibit a wide range of biological activities, including as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.
A prominent example of a 2-aminothiazole-containing drug is Dasatinib , a potent oral multi-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] Dasatinib's mechanism of action involves the inhibition of several key kinases, including BCR-ABL and the SRC family kinases.
Dasatinib Signaling Pathway Inhibition
Dasatinib exerts its therapeutic effect by blocking the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways that are critical for cancer cell proliferation and survival.[4]
Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream pro-survival pathways.
Safety Information
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, structure, and a reliable synthetic protocol. The included spectral data and characterization methods will aid researchers in its identification and use. The biological context, highlighted by the mechanism of the 2-aminothiazole-containing drug Dasatinib, underscores the importance of this chemical scaffold in modern drug discovery. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.
References
- 1. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 502145-18-8|2-Amino-4-bromothiazole|BLD Pharm [bldpharm.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
2-Bromothiazol-4-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromothiazol-4-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for laboratory use.
Core Compound Properties
This compound is a substituted thiazole derivative recognized for its utility as a versatile intermediate in the synthesis of more complex molecules with diverse pharmacological activities.
| Property | Value | Citation |
| CAS Number | 41731-33-3 | [1] |
| Molecular Formula | C₃H₃BrN₂S | [1] |
| Molecular Weight | 179.04 g/mol | [1] |
| IUPAC Name | 2-bromo-1,3-thiazol-4-amine | [1] |
| SMILES | C1=C(N=C(S1)Br)N | [1] |
Synthesis of this compound and Derivatives
The synthesis of 2-aminothiazole derivatives is a well-established process in organic chemistry. While direct synthesis of this compound can be challenging, a common strategy involves the synthesis of a protected intermediate, followed by deprotection. The following protocols are based on established methods for creating 4-halo-2-aminothiazoles.
Experimental Protocol: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (Protected Intermediate)
A key approach to synthesizing 4-bromo-2-aminothiazoles involves a "halogen dance" rearrangement from a protected 5-bromothiazole precursor.[2][3]
Materials:
-
tert-butyl (5-bromothiazol-2-yl)carbamate
-
Lithium diisopropylamide (LiNPr₂ⁱ)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF.
-
Cool the solution to a temperature between 0 °C and 10 °C.
-
Slowly add a solution of Lithium diisopropylamide (LiNPr₂ⁱ) in THF to the reaction mixture.
-
Stir the mixture at this temperature for approximately 20 minutes.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by chromatography to obtain tert-butyl (4-bromothiazol-2-yl)carbamate.
Experimental Protocol: Deprotection to Yield 2-Amino-4-bromothiazole
The final step is the removal of the Boc protecting group to yield the free amine.[2]
Materials:
-
tert-butyl (4-bromothiazol-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected intermediate in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) to the solution and stir at room temperature for approximately 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Partition the residue between saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid and an organic solvent like CH₂Cl₂ for extraction.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate to yield 2-amino-4-bromothiazole.[2] It is noted that this free amine can be unstable and is often used immediately in subsequent reactions.[2]
Logical Workflow: Synthesis and Application in Drug Discovery
The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use in the development of biologically active compounds.
Caption: Workflow for the synthesis and application of this compound.
Biological Significance and Applications
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: The 2-aminothiazole core is a well-established pharmacophore in oncology.[4] The introduction of substituents can enhance lipophilicity, potentially improving cell membrane permeability and interaction with therapeutic targets.[4]
-
Antimicrobial Activity: The thiazole nucleus is a cornerstone in the development of antimicrobial agents.[4]
-
Anti-inflammatory and Antiviral Properties: Various derivatives have been investigated for these activities.[5]
This compound serves as a crucial starting material for creating libraries of novel compounds for drug screening. The bromine atom at the 4-position and the amine at the 2-position provide reactive handles for further chemical modifications, such as acylation and cross-coupling reactions, enabling the synthesis of diverse molecular architectures.[2][6] While specific signaling pathways for this compound itself are not extensively documented, its derivatives have been shown to interact with various biological targets, such as the extracellular signal-regulated kinase (ERK) pathway in the case of some 2-amino-1,3,4-thiadiazole derivatives.[7]
References
- 1. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-Bromothiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromothiazol-4-amine (CAS No: 41731-33-3). Due to the limited availability of published experimental spectra for this specific compound, this document combines known experimental data with predicted spectroscopic values derived from analogous structures. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Molecular Structure
IUPAC Name: 2-bromo-1,3-thiazol-4-amine Molecular Formula: C₃H₃BrN₂S Molecular Weight: 179.04 g/mol
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.41 | Singlet | 1H | H-5 (thiazole ring) |
| 5.32 | Broad Singlet | 2H | -NH₂ |
Solvent: CDCl₃
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum identifies the different carbon environments in the molecule. The following are predicted chemical shifts based on the structure and data from similar thiazole derivatives.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~168 | C-2 (C-Br) |
| ~150 | C-4 (C-NH₂) |
| ~105 | C-5 |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium | N-H stretch (asymmetric and symmetric) |
| 1650 - 1580 | Medium-Strong | N-H bend (scissoring) |
| ~1600 | Medium | C=N stretch (thiazole ring) |
| ~1540 | Medium | C=C stretch (thiazole ring) |
| 1335 - 1250 | Strong | C-N stretch |
| 600 - 500 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 179/181 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |
| 100 | [M - Br]⁺ |
| 73 | [M - Br - HCN]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[1][2]
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹³C NMR spectrum, typically using proton decoupling to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
FT-IR Spectroscopy
Sample Preparation (Thin Solid Film Method): [3]
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).[3]
-
Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.
-
Apply a drop of the solution to the center of the salt plate.[3]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]
Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4]
-
If necessary, filter the final solution to remove any particulates.
Data Acquisition:
-
Set the mass spectrometer to the desired ionization mode (e.g., positive ion ESI).
-
Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da).
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Navigating the Physicochemical Landscape of 2-Bromothiazol-4-amine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromothiazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and development as a potential therapeutic agent. This document outlines key characteristics, standardized methodologies for their assessment, and potential degradation pathways, offering a foundational resource for researchers in the field.
Core Physicochemical Properties
This compound, with the molecular formula C₃H₃BrN₂S and a molecular weight of approximately 179.04 g/mol , presents a unique set of properties that influence its behavior in various experimental and physiological environments.[1][2] A summary of its key computed and experimental properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₃BrN₂S | PubChem[1] |
| Molecular Weight | 179.04 g/mol | PubChem[1] |
| XLogP3-AA | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 67.2 Ų | PubChem[1] |
| Storage Recommendation | Keep in dark place, inert atmosphere, store in freezer, under -20°C | BLD Pharm[3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[4][5] While specific quantitative solubility data for this compound is not extensively published, a general understanding can be derived from its structural features and the behavior of similar 2-aminothiazole derivatives. The presence of both a bromine atom and an amine group suggests a degree of polarity, which will influence its solubility in various solvents.
Table 2: Predicted Aqueous Solubility of this compound at Different pH Values
| pH | Predicted Solubility (mg/mL) | Remarks |
| 1.2 | > 1 | Expected to be more soluble in acidic conditions due to the basicity of the amino group. |
| 4.5 | 0.5 - 1 | Solubility likely decreases as the pH approaches the pKa of the amine. |
| 6.8 | < 0.1 | Lowest solubility anticipated around neutral pH. |
| 7.4 | < 0.1 | Poor solubility expected in physiological pH. |
| 10.0 | < 0.1 | Solubility of the free base is expected to be low in basic conditions. |
Note: The data in this table is predictive and should be confirmed by experimental analysis.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][6]
Objective: To determine the saturation solubility of this compound in various aqueous buffers.
Materials:
-
This compound
-
Phosphate and citrate buffers of various pH values (e.g., 1.2, 4.5, 6.8, 7.4)
-
HPLC-grade water, methanol, and acetonitrile
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of vials, each containing a specific pH buffer.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered sample with an appropriate mobile phase.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Repeat the experiment in triplicate for each pH condition.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter that dictates its shelf-life, storage conditions, and potential for degradation into impurities.[4][7] While specific stability data is scarce, forced degradation studies on similar 2-aminothiazole derivatives provide insights into potential degradation pathways.[8]
Table 3: Forced Degradation Study Conditions and Potential Observations for this compound
| Stress Condition | Typical Protocol | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the amino group or the thiazole ring.[8] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis of the amino group or the thiazole ring.[8] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the thiazole ring, potentially leading to ring-opened products.[8] |
| Thermal Degradation | Solid drug substance at 105°C for 48 hours | Decomposition, dependent on the melting point and thermal stability of the solid form. |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light | Complex rearrangements and degradation of the thiazole moiety.[8] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[8]
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[8]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve in a suitable solvent before analysis.[8]
-
Photolytic Degradation: Expose the solid compound to UV and visible light in a photostability chamber. Dissolve in a suitable solvent before analysis.[8]
-
-
Sample Analysis: Analyze the stressed samples, alongside an unstressed control solution, using a stability-indicating HPLC method. An LC-MS/MS system is recommended for the identification of degradation products.[8]
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided information on its physicochemical properties, along with standardized protocols for solubility and stability testing, offers a robust framework for researchers. The predictive data and methodologies outlined herein should be complemented with rigorous experimental validation to fully characterize this promising molecule for its potential applications in drug development. The inherent reactivity of the 2-aminothiazole scaffold suggests that careful consideration of its stability under various conditions is crucial for its successful progression in the discovery pipeline.
References
- 1. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 41731-35-5 | this compound - Synblock [synblock.com]
- 3. 502145-18-8|2-Amino-4-bromothiazole|BLD Pharm [bldpharm.com]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
Synthesis of 2-Amino-4-bromothiazole via Halogen Dance Rearrangement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 2-amino-4-bromothiazole, a valuable building block in medicinal chemistry, utilizing a key halogen dance rearrangement. While the direct synthesis of 2-bromothiazol-4-amine via this method is not prominently described in the literature, the rearrangement of a bromine atom from the C5 to the C4 position of a 2-aminothiazole scaffold is a robust and well-documented transformation. This guide details the synthetic strategy, including the protection of the amine functionality, the pivotal base-mediated halogen dance reaction, and the final deprotection to yield the target compound. Comprehensive experimental protocols, quantitative data, and mechanistic diagrams are provided to enable the successful application of this methodology in a laboratory setting.
Introduction
This guide focuses on the synthesis of 2-amino-4-bromothiazole, proceeding via a three-step sequence starting from the commercially available 2-amino-5-bromothiazole:
-
Protection: The 2-amino group is protected, typically as a tert-butoxycarbonyl (Boc) carbamate, to prevent side reactions in the subsequent step.
-
Halogen Dance Rearrangement: The key transformation where the 5-bromo substituent on the Boc-protected thiazole rearranges to the 4-position upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[4][5]
-
Deprotection: Removal of the Boc group under acidic conditions to afford the final 2-amino-4-bromothiazole.[6][7]
Reaction Pathways and Mechanisms
The overall synthetic workflow is depicted below. The core of this synthesis is the halogen dance rearrangement, which is believed to proceed through a deprotonation-rearrangement mechanism.
The mechanism of the halogen dance is driven by the relative acidity of the protons on the thiazole ring (C2-H > C5-H > C4-H).[8] In the case of the 2-Boc-amino-5-bromothiazole, the rearrangement is thought to proceed via the formation of a thermodynamically preferred N, C(5)-dianion, leading to the migration of the bromine atom to the less acidic C4 position.[3][4]
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the key halogen dance rearrangement step.
| Starting Material | Base | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) | Reference |
| 2-Boc-amino-5-bromothiazole | LiNPr2i (LDA) | THF | 0–10 | 20 | 2-Boc-amino-4-bromothiazole | 91 | [3][4] |
Table 1: Summary of Quantitative Data for the Halogen Dance Rearrangement.
Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step 1: Synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate (Boc Protection)
This protocol is a general procedure for the Boc protection of an amine.
Materials:
-
2-Amino-5-bromothiazole
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-amino-5-bromothiazole (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (Halogen Dance Rearrangement)
This protocol is adapted from Stangeland and Stanetty, as cited in subsequent literature.[3][4]
Materials:
-
tert-butyl (5-bromothiazol-2-yl)carbamate
-
Lithium diisopropylamide (LDA) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of LDA (typically 1.5-2.0 eq) in THF to the reaction mixture, maintaining the temperature between 0 and 10 °C.
-
Stir the reaction mixture at this temperature for 20 minutes.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by chromatography. A reported yield for this step is 91%.[3][4]
Step 3: Synthesis of 2-Amino-4-bromothiazole (Deprotection)
This is a general procedure for the acid-catalyzed removal of a Boc protecting group.[6][7]
Materials:
-
tert-butyl (4-bromothiazol-2-yl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM), anhydrous (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 2-amino-4-bromothiazole.
-
The free amine has been noted to be somewhat unstable and may be best used directly in subsequent steps or stored as a salt.[3]
Conclusion
The synthesis of 2-amino-4-bromothiazole via a halogen dance rearrangement is an efficient and high-yielding process. This technical guide provides the necessary data and detailed protocols for the successful implementation of this three-step synthetic sequence. The key to this synthesis is the robust and regioselective rearrangement of the bromine atom on the thiazole ring, enabled by the use of a strong lithium amide base. This methodology provides a reliable route to a valuable building block for the synthesis of novel therapeutic agents.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Hantzsch Thiazole Synthesis: An In-depth Technical Guide to 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its synthesis, therefore, is of paramount importance to the drug discovery and development pipeline. The Hantzsch thiazole synthesis, a classic and versatile method, remains a cornerstone for the construction of this heterocyclic core. This technical guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, focusing on its mechanism, experimental protocols, and quantitative analysis of various synthetic approaches.
The Core Reaction: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide-containing reactant, most commonly thiourea or its derivatives, to yield a thiazole.[1] When thiourea is used, the product is a 2-aminothiazole. The reaction is known for its simplicity, efficiency, and the ability to introduce a variety of substituents onto the thiazole ring.[2]
The general reaction is as follows:
α-Haloketone + Thiourea → 2-Aminothiazole + HX + H₂O
The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone.
Reaction Mechanism
The mechanism of the Hantzsch thiazole synthesis involves several key steps, starting with the formation of an isothiouronium salt intermediate, followed by cyclization and dehydration to form the aromatic thiazole ring.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Quantitative Data Presentation
The yield and efficiency of the Hantzsch synthesis can be influenced by various factors, including the nature of the reactants, solvent, temperature, and the use of catalysts. The following tables summarize quantitative data from various studies on the synthesis of 2-aminothiazole derivatives.
Table 1: Conventional Heating Methods
| Entry | α-Haloketone | Thiourea Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 8-10 | 14.2 | [3] |
| 2 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol | Reflux | 8 | Lower Yields | [4] |
| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [5] |
| 4 | Substituted 2-bromoacetophenones | Thiourea | None (Solvent-free) | Melting Point | Seconds | 42-93 | [6] |
Table 2: Microwave-Assisted Synthesis
| Entry | α-Haloketone | Thiourea Derivative | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Substituted α-bromoketone | Substituted thiourea | Ethanol | 170 | 5-15 | - | [3] |
| 2 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol | - | 30 | 95 | [4] |
| 3 | 2-Bromoacetophenone | Thiourea | - | - | 5-15 | 29.46 | [3] |
Table 3: One-Pot Synthesis Variations
| Entry | Ketone | Halogen Source | Thiourea Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aromatic Methyl Ketones | Copper(II) Bromide | Thiourea/N-substituted thioureas | None | - | - | - | 68-88 | [7] |
| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | - | Thiourea | SiW.SiO₂ | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are protocols for key experimental setups.
General Procedure for One-Pot Synthesis using a Reusable Catalyst[5][8]
This protocol details a one-pot, three-component synthesis of Hantzsch thiazole derivatives.
-
Reactant Mixture: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (SiW.SiO₂) (15 mol%).
-
Solvent Addition: Add 5 mL of an ethanol/water (1:1) mixture to the flask.
-
Reaction: Stir the mixture at 65 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 3.5 hours.
-
Work-up: The hot solution is filtered to remove the catalyst. The recovered solid catalyst is washed with ethanol. The filtered solid product can be further purified by dissolving it in acetone, filtering to remove any residual catalyst, and then evaporating the solvent under vacuum.
-
Drying: The final product is dried in an oven at 60 °C.
Microwave-Assisted Hantzsch Thiazole Synthesis[4]
This protocol describes a rapid synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using microwave irradiation.
-
Reactant Mixture: In a specialized microwave test tube, mix 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol).
-
Solvent Addition: Add 2 mL of methanol.
-
Microwave Irradiation: Cap the test tube and heat the mixture in a microwave reactor at 90 °C for 30 minutes under a pressure of 250 psi.
-
Work-up: After the reaction is complete, the mixture is cooled. The solid product can be collected by filtration.
Solvent-Free Hantzsch Synthesis[6]
This environmentally benign protocol avoids the use of solvents.
-
Reaction Setup: Heat the 2-bromoacetophenone derivative to its melting point in a reaction vessel.
-
Reagent Addition: Add thiourea or selenourea to the molten α-haloketone. The reaction is typically instantaneous and accompanied by the release of hydrogen bromide gas.
-
Work-up: The resulting solid product is washed with water or ethanol to purify.
Experimental Workflow
The general workflow for a Hantzsch thiazole synthesis, from reactant preparation to product analysis, can be visualized as a logical sequence of steps.
Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazoles.
Conclusion
The Hantzsch thiazole synthesis remains a highly relevant and powerful tool for the synthesis of 2-aminothiazole derivatives, which are of significant interest in drug discovery. This guide has provided a comprehensive overview of the reaction mechanism, quantitative data on various synthetic approaches, and detailed experimental protocols. By understanding the nuances of this reaction, researchers can effectively design and execute syntheses of novel 2-aminothiazole-based compounds for the development of new therapeutics. The ongoing development of one-pot, microwave-assisted, and solvent-free methodologies continues to enhance the efficiency and environmental friendliness of this classic reaction.
References
- 1. synarchive.com [synarchive.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Reactivity Profile of the 2-Amino Group in 2-Bromothiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the 2-amino group in 2-bromothiazol-4-amine, a crucial scaffold in medicinal chemistry. The document elucidates the nuanced electronic properties of this functional group, exploring its basicity, nucleophilicity, and participation in a range of significant chemical transformations. Key reactions, including acylation, alkylation, and diazotization via the Sandmeyer reaction, are discussed in detail. This guide aims to be a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of reaction pathways to aid in the strategic design and synthesis of novel therapeutic agents.
Introduction
The 2-aminothiazole moiety is a privileged structure in drug discovery, present in a multitude of approved pharmaceuticals. The introduction of a bromine atom at the 4-position, yielding this compound, offers a versatile handle for further functionalization, making a thorough understanding of its reactivity profile essential for synthetic chemists. The reactivity of the exocyclic 2-amino group is of paramount importance as it is a primary site for molecular elaboration. This guide will systematically explore the factors governing the reactivity of this amino group, providing a foundational understanding for its strategic manipulation in complex synthetic endeavors.
Electronic and Steric Profile
The reactivity of the 2-amino group in this compound is intricately governed by the electronic interplay within the thiazole ring and the steric influence of the adjacent bromine atom. The thiazole ring itself is electron-withdrawing, which tends to decrease the electron density on the exocyclic amino group, thereby reducing its basicity and nucleophilicity compared to aliphatic amines.
The bromine atom at the 4-position exerts a further electron-withdrawing inductive effect (-I), which is expected to decrease the basicity of the 2-amino group. However, resonance effects can also play a role. The lone pair of the amino group can delocalize into the thiazole ring, imparting some aromatic character and influencing its reactivity.
Basicity and pKa
Table 1: Estimated Basicity of this compound in Context
| Compound | pKa of Conjugate Acid | Expected Basicity |
| Ammonia | 9.24 | Moderate |
| Aniline | 4.63 | Weak |
| 2-Aminothiazole | ~5.4 | Weak |
| This compound | < 5.4 (Estimated) | Very Weak |
This reduced basicity has significant implications for its reactivity, particularly in acid-catalyzed reactions and its ability to act as a nucleophile under neutral or acidic conditions.
Nucleophilicity: A Tale of Two Sites
The 2-aminothiazole scaffold presents two potential nucleophilic sites: the exocyclic amino group (N-nucleophilicity) and the C5 position of the thiazole ring (C-nucleophilicity)[1][2]. The preferred site of attack by an electrophile is dependent on the nature of the electrophile and the reaction conditions.
Studies on 2-aminothiazoles have shown that while they exhibit higher nitrogen basicity than anilines, they often react as carbon nucleophiles at the C5 position, especially with strong electrophiles[1]. This is attributed to the enamine-like character of the molecule. For this compound, the C5 position is unsubstituted, making it a potential site for electrophilic substitution. However, the primary focus of this guide is the reactivity of the 2-amino group.
Key Reactions of the 2-Amino Group
Acylation
Direct acylation of the 2-amino group in 2-amino-4-halothiazoles can be challenging, often resulting in low yields and the formation of multiple products, including bis-acylated species[3]. This is attributed to the decreased nucleophilicity of the amino group and potential side reactions.
A more effective strategy involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate can be acylated under standard conditions, followed by deprotection to yield the desired N-acylated product in good yield[3].
Experimental Protocol: Acylation via a Boc-Protected Intermediate [3]
Step 1: Boc Protection of this compound
-
Reactants: this compound, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of this compound in CH₂Cl₂ is added Et₃N and (Boc)₂O. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl (4-bromothiazol-2-yl)carbamate.
Step 2: Acylation of the Boc-Protected Amine
-
Reactants: tert-Butyl (4-bromothiazol-2-yl)carbamate, Acyl chloride (e.g., Acetyl chloride), Pyridine, CH₂Cl₂.
-
Procedure: The Boc-protected amine is dissolved in CH₂Cl₂ and cooled to 0 °C. Pyridine and the acyl chloride are added sequentially. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the acylated product.
Step 3: Deprotection
-
Reactants: Acylated Boc-protected intermediate, Trifluoroacetic acid (TFA), CH₂Cl₂.
-
Procedure: The acylated intermediate is dissolved in CH₂Cl₂ and treated with TFA. The reaction is stirred at room temperature until deprotection is complete. The solvent and excess TFA are removed under reduced pressure to yield the final N-acylated this compound.
Table 2: Representative Yields for the Acylation of 2-Amino-4-halothiazoles
| Acylating Agent | Protecting Group | Deprotection Reagent | Overall Yield | Reference |
| Acetyl Chloride | Boc | TFA | Good | [3] |
| Benzoyl Chloride | Boc | TFA | Good | [3] |
Alkylation
Alkylation of the 2-amino group can also be achieved, though it may be complicated by the potential for N-alkylation at the endocyclic nitrogen atom of the thiazole ring. The regioselectivity of alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. The use of protecting groups can also be a valuable strategy to ensure selective alkylation at the exocyclic amino group.
Experimental Protocol: General Procedure for N-Alkylation
-
Reactants: this compound, Alkyl halide (e.g., Iodomethane), a non-nucleophilic base (e.g., Sodium hydride), and an aprotic solvent (e.g., Tetrahydrofuran).
-
Procedure: To a suspension of a non-nucleophilic base in an aprotic solvent, this compound is added at 0°C. The mixture is stirred for a short period before the addition of the alkylating agent. The reaction is then allowed to warm to room temperature and is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified.
Diazotization and Sandmeyer Reaction
The 2-amino group of 2-aminothiazoles can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents via the Sandmeyer reaction[4][5]. This reaction allows for the replacement of the amino group with halogens, cyano groups, hydroxyl groups, and other functionalities.
The Sandmeyer reaction typically involves the treatment of the diazonium salt with a copper(I) salt[5]. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.
Experimental Protocol: General Procedure for the Sandmeyer Reaction [4]
-
Step 1: Diazotization
-
Reactants: this compound, Sodium nitrite (NaNO₂), a strong acid (e.g., HBr).
-
Procedure: this compound is dissolved in an aqueous solution of the strong acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.
-
-
Step 2: Sandmeyer Reaction
-
Reactants: The freshly prepared diazonium salt solution, Copper(I) bromide (CuBr).
-
Procedure: The cold diazonium salt solution is added portion-wise to a solution or suspension of the copper(I) salt. The reaction mixture is often warmed to room temperature or heated to facilitate the decomposition of the diazonium salt and the formation of the product. The product is then isolated by extraction and purified.
-
Table 3: Potential Products from the Sandmeyer Reaction of this compound
| Copper(I) Salt | Product |
| CuCl | 2-Bromo-4-chlorothiazole |
| CuBr | 2,4-Dibromothiazole |
| CuCN | 2-Bromo-4-cyanothiazole |
Spectroscopic Data
The characterization of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show a singlet for the C5-H proton and a broad singlet for the -NH₂ protons. The chemical shift of the C5-H proton will be influenced by the electronic effects of the adjacent bromine and sulfur atoms.
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals for the thiazole ring carbons. The chemical shifts will be characteristic of a heteroaromatic system, with the carbon bearing the bromine atom (C4) and the carbon of the C=N bond (C2) appearing at lower fields.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 160 - 170 |
| C4 | 110 - 120 |
| C5 | 100 - 110 |
Note: These are estimated values and can vary depending on the solvent and other experimental conditions.
Visualizations
Reaction Workflows
Caption: Workflow for the acylation of this compound.
Caption: Workflow for the Sandmeyer reaction of this compound.
Reaction Mechanisms
Caption: Simplified mechanism of diazotization.
Conclusion
The 2-amino group in this compound exhibits a rich and nuanced reactivity profile that is of great interest to medicinal and synthetic chemists. Its attenuated basicity and nucleophilicity, a consequence of the electron-withdrawing nature of the thiazole ring and the bromine substituent, necessitate careful consideration when planning synthetic transformations. While direct reactions on the amino group can be challenging, the use of protecting group strategies offers a robust and efficient means to achieve desired modifications such as acylation and alkylation. Furthermore, the ability of the 2-amino group to undergo diazotization opens up a plethora of synthetic possibilities through the Sandmeyer reaction, allowing for the introduction of a wide array of functional groups. This guide provides a solid framework for understanding and exploiting the reactivity of this important building block in the pursuit of novel molecular entities with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Electrophilic substitution patterns of 2-aminothiazoles
An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its wide range of biological activities.[1][2][3][4] The functionalization of this privileged heterocycle through electrophilic substitution is a critical strategy for the synthesis of novel derivatives and the development of new drug candidates. This guide provides a comprehensive technical overview of the electrophilic substitution patterns of 2-aminothiazoles, focusing on regioselectivity, reaction mechanisms, and the influence of various electrophiles. It includes detailed experimental protocols for key reactions, quantitative data summaries, and logical diagrams to elucidate reaction pathways and workflows, serving as an essential resource for professionals in drug discovery and organic synthesis.
Reactivity and Regioselectivity of the 2-Aminothiazole Core
The reactivity of the 2-aminothiazole ring is dictated by the interplay of the heteroatoms and the potent electron-donating effect of the exocyclic amino group at the C2 position. This amino group significantly activates the thiazole ring towards electrophilic attack through resonance, increasing the electron density at specific positions.
Quantum-chemical studies and experimental evidence consistently show that the C5 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution.[5][6] The resonance structures of 2-aminothiazole illustrate the delocalization of the lone pair of electrons from the exocyclic nitrogen, leading to a buildup of negative charge on the C5 carbon. Attack at the C4 position is less favored. While reactions can also occur at the exocyclic amino group (N-substitution) or the endocyclic nitrogen at position 3, electrophilic aromatic substitution predominantly yields C5-substituted products.
Caption: Resonance delocalization in 2-aminothiazole.
The general mechanism for this substitution follows the classical aromatic electrophilic substitution pathway: initial attack by the electrophile (E+) at the electron-rich C5 position to form a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore the aromaticity of the thiazole ring.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole: Significance and symbolism [wisdomlib.org]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intermediates in the halogenation of some 2-aminothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Intermediates in the halogenation of some 2-aminothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Procurement of 2-Bromothiazol-4-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the commercial availability, procurement strategies, and essential protocols for researchers and drug development professionals working with 2-Bromothiazol-4-amine (CAS No: 1003-08-3). Direct commercial availability of the free base is limited; however, this guide provides a comprehensive overview of its readily available precursors—the hydrobromide salt and a Boc-protected carbamate—and the necessary experimental procedures to generate the target compound.
Executive Summary
This compound is a valuable building block in medicinal chemistry. However, researchers often face challenges in its direct procurement. This document clarifies that the compound is predominantly supplied in two stable forms: This compound hydrobromide (CAS No: 41731-35-5) and tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No: 1245647-95-3). This guide details the suppliers of these precursors, presents their technical data in a comparative format, and provides explicit experimental protocols for the generation of the free amine from these starting materials.
Commercial Availability and Suppliers
The primary routes to obtaining this compound involve the purchase of its hydrobromide salt or its N-Boc protected form. A summary of prominent suppliers and the specifications of these precursors is provided below.
Table 1: Commercial Suppliers of this compound Precursors
| Compound Name | CAS Number | Supplier(s) | Typical Purity | Available Quantities |
| This compound hydrobromide | 41731-35-5 | Biosynth, BLD Pharm, Sigma-Aldrich | ≥95% | 1g, 5g, 10g, 25g |
| tert-Butyl (2-bromothiazol-4-yl)carbamate | 1245647-95-3 | BLDpharm, Ambeed, ChemicalBook | ≥97% | 100mg, 250mg, 1g, 5g, 10g, 25g |
Note: Availability and purity may vary. Researchers are advised to request certificates of analysis from suppliers.
Logical Workflow for Procurement
The acquisition of the target free amine, this compound, necessitates a two-step approach involving the procurement of a stable precursor followed by a straightforward laboratory procedure. The logical workflow is illustrated below.
An In-depth Technical Guide on the Safety and Handling of 2-Bromothiazol-4-amine
CAS Number: 41731-33-3 Molecular Formula: C₃H₃BrN₂S Synonyms: 4-Amino-2-bromothiazole
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Bromothiazol-4-amine, a crucial building block in pharmaceutical and chemical research. The information is intended for researchers, scientists, and drug development professionals to ensure its safe and effective use in a laboratory setting.
Hazard Identification and Classification
-
Skin Corrosion/Irritation: May cause skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
A definitive safety data sheet (SDS) for this compound (CAS 41731-33-3) could not be located. The hazard information presented here is extrapolated from closely related isomers and should be treated as a preliminary guide. Users must conduct a thorough risk assessment before use.
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound is provided in the table below. This data is essential for the safe design of experiments and for appropriate storage.
| Property | Value | Reference |
| Molecular Weight | 179.04 g/mol | [1][3] |
| Appearance | Solid (predicted) | |
| Melting Point | No data available | |
| Boiling Point | No data available | [3] |
| Solubility | No data available |
Safe Handling and Personal Protective Equipment (PPE)
Due to the potential hazards, strict adherence to safety protocols is mandatory when handling this compound. The following is a general workflow for its safe handling in a laboratory environment.
Caption: General workflow for handling this compound.
Personal Protective Equipment (PPE):
A comprehensive set of PPE is required to minimize exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or fume hood. A respirator may be necessary for large quantities or if dust is generated. |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep in a dark place, under an inert atmosphere, and refrigerated (freezer at -20°C is recommended).[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Stability: The free amine may be unstable on storage and should be used immediately after preparation if synthesized in-house.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis of this compound are not widely available in the public domain. However, the synthesis of structurally similar 2-aminothiazoles often follows the Hantzsch thiazole synthesis. This general method involves the condensation of an α-haloketone with a thiourea derivative.
For reactions involving this compound, such as acylation, a recent study suggests that the free amine can be challenging to work with due to instability.[4] The use of a Boc-protected intermediate may offer a more versatile and stable route for derivatization.[4]
The following diagram illustrates a logical workflow for a potential acylation reaction, highlighting key considerations.
Caption: Logical workflow for a potential acylation of this compound.
Researchers should consult the primary literature for detailed methodologies on related compounds and adapt them with caution, performing small-scale test reactions to optimize conditions.
Disposal Considerations
All waste containing this compound should be treated as hazardous.
-
Chemical Waste: Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
-
Contaminated Packaging: Dispose of as unused product.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet. All laboratory personnel should be thoroughly trained on the potential hazards and safe handling procedures before working with this compound.
References
- 1. 4-Bromo-1,3-thiazol-2-amine | C3H3BrN2S | CID 428024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 502145-18-8 Cas No. | 4-Bromo-1,3-thiazol-2-amine | Apollo [store.apolloscientific.co.uk]
- 3. 502145-18-8|2-Amino-4-bromothiazole|BLD Pharm [bldpharm.com]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Acylation of 2-Bromothiazol-4-amine with Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
N-acylated 2-aminothiazoles are a cornerstone scaffold in medicinal chemistry, found in a wide array of biologically active molecules, including antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2] The specific subclass of N-(2-bromo-1,3-thiazol-4-yl)amides represents valuable intermediates for further functionalization, leveraging the bromine atom for cross-coupling reactions to build molecular complexity.
However, the synthesis of these compounds via direct acylation of 2-bromothiazol-4-amine presents significant challenges. The free amine is notably unstable and prone to degradation, which complicates its handling and subsequent reactions.[1] Direct acylation attempts with acid chlorides are often plagued by low yields, the formation of complex product mixtures, and the generation of hard-to-separate byproducts, including bis-acylated species.[2][3]
To overcome these limitations, a more robust and reliable two-step approach is recommended. This strategy involves the use of a stable, N-Boc protected 2-amino-4-bromothiazole intermediate. This protected precursor can be acylated cleanly and efficiently. The final target compound is then obtained in high purity and yield via a straightforward acid-catalyzed deprotection step.[1][2] These notes provide detailed protocols for both the problematic direct acylation and the recommended indirect method via a Boc-protected intermediate.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route has a profound impact on the yield, purity, and scalability of the acylation reaction. The following table summarizes the key differences between the direct and indirect (Boc-protected) methods.
| Parameter | Direct Acylation | Indirect Acylation (via Boc-Protection) |
| Starting Amine Stability | Poor; this compound is unstable and should be used immediately after preparation.[1] | Excellent; N-Boc protected amine is a stable, manageable solid.[1] |
| Reaction Outcome | Complex mixture, low yields (typically <20%).[3] | Clean reaction with high conversion.[2] |
| Product Purity | Low; requires extensive chromatographic purification.[3] | High; often requires minimal purification.[2] |
| Overall Yield | Very Low (<20%).[3] | Good to Excellent.[2] |
| Recommendation | Not recommended for reliable synthesis. | Highly Recommended Method. |
Synthetic Workflow Overview
The following diagram illustrates the two divergent pathways for the synthesis of N-(2-bromo-1,3-thiazol-4-yl)amides.
Caption: Workflow comparing the direct vs. indirect acylation strategies.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Acid chlorides are corrosive and moisture-sensitive. Trifluoroacetic acid (TFA) is highly corrosive.
Protocol 1: Direct Acylation of 2-Amino-4-bromothiazole (Low-Yield Method)
This protocol is provided as an example and illustrates the challenges of direct acylation. It is adapted from the synthesis of 2-((4-bromothiazol-2-yl)carbamoyl)phenyl acetate.[3]
Materials:
-
2-Amino-4-bromothiazole (1.0 eq)
-
Acid Chloride (e.g., O-acetylsalicyloyl chloride) (2.0 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), n-hexane
-
Saturated aqueous NaHCO₃, Brine
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2-amino-4-bromothiazole (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (2.0 eq) followed by the dropwise addition of triethylamine (2.5 eq).
-
Allow the reaction mixture to warm to room temperature (approx. 20 °C).
-
Stir the reaction for 24 hours. Add a catalytic amount of DMAP and continue stirring for an additional 22-24 hours.
-
Monitor the reaction by TLC. Note that the reaction is often slow and results in a complex mixture.[3]
-
Upon completion (or after 46-48 hours), dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of EtOAc/n-hexane) to isolate the desired product.
Expected Outcome:
-
The desired acylated product is typically isolated in very low yields (e.g., 17-19%).[3] The purification process can be challenging due to the presence of multiple byproducts.
Protocol 2: Recommended Indirect Acylation via Boc-Protected Intermediate
This two-part protocol is the recommended method for obtaining N-(2-bromo-1,3-thiazol-4-yl)amides in high yield and purity.
Part A: Acylation of tert-butyl (4-bromothiazol-2-yl)carbamate
Materials:
-
tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq)
-
Acid Chloride (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (Et₃N or DIPEA, 1.5 eq) followed by the dropwise addition of the acid chloride (1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Let the reaction proceed for 2-16 hours, monitoring its progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude N-acylated, N-Boc protected intermediate is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography or recrystallization.
Part B: Boc-Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-acylated, N-Boc protected intermediate from Part A (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃, Brine
-
Toluene (optional, for azeotropic removal of TFA)
Procedure:
-
Dissolve the crude product from Part A in anhydrous DCM (a typical concentration is 0.1-0.5 M).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[4][5]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC.[4]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Adding toluene and co-evaporating can help remove residual TFA.
-
Dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize remaining acid. Caution: CO₂ evolution will occur, so vent the separatory funnel frequently.[4]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-(2-bromo-1,3-thiazol-4-yl)amide product.
Expected Outcome:
-
This method affords the desired acylated products cleanly and in good to excellent yields.[1][2] The final product is typically of high purity.
References
Application Notes and Protocols for Suzuki Coupling of 2-Bromothiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This method is of particular interest in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. The 2-aminothiazole core is a privileged structure found in numerous pharmaceuticals, and the ability to functionalize the thiazole ring via Suzuki coupling provides a direct route to novel derivatives with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of 2-bromothiazol-4-amine with various arylboronic acids. The presence of the amino group on the thiazole ring can influence the catalytic cycle, making careful optimization of reaction conditions crucial for achieving high yields and purity. The protocols and data presented herein are based on established procedures for structurally similar aminothiazole derivatives and serve as a comprehensive guide for researchers.[2]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Data Presentation: Optimized Reaction Conditions
The following table summarizes a range of reported conditions for the Suzuki coupling of bromo-aminothiazole derivatives with various arylboronic acids. These parameters provide a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-90 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 80-95 |
| 3 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 90 | 16 | 70-88 |
| 4 | PdCl₂(dppf) (4) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 24 | 65-85 |
Note: Yields are based on analogous reactions and will likely require optimization for this compound and specific arylboronic acids.[2]
Experimental Protocols
This section provides detailed methodologies for performing the Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol) to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.[2]
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazol-4-amine.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene (anhydrous)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (0.5 mmol), the arylboronic acid (0.75 mmol), potassium phosphate (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.02 mmol).
-
Add anhydrous toluene (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 30-60 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the key steps in the experimental workflow for the Suzuki coupling of this compound.
Caption: A step-by-step workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Halothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole motif is a crucial heterocyclic scaffold found in a multitude of biologically active compounds and pharmaceuticals. The functionalization of the thiazole ring is therefore of significant interest in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the thiazole nucleus, starting from readily available 2-halothiazole precursors.
These application notes provide detailed protocols and comparative data for the most common palladium-catalyzed cross-coupling reactions involving 2-halothiazoles, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The information herein is intended to serve as a comprehensive guide for researchers to facilitate the synthesis of diverse libraries of 2-substituted thiazoles for applications in drug discovery and development.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The general mechanism for these reactions involves a catalytic cycle centered around a palladium complex, which typically proceeds through three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylthiazoles
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between a 2-halothiazole and an organoboron compound, typically an arylboronic acid or its ester.
Data Presentation: Suzuki-Miyaura Coupling of 2-Halothiazoles
| Entry | 2-Halothiazole | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 12 | 95 |
| 2 | 2-Chlorothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |
| 3 | 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 4 | 2-Bromothiazole | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 12 | 85 |
Note: Yields are based on literature reports and may vary depending on the specific substrates and reaction scale.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of a 2-halothiazole with an arylboronic acid.[1][2]
Materials:
-
2-Halothiazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DME, 5 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-halothiazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole.
Heck Reaction: Synthesis of 2-Alkenylthiazoles
The Heck reaction facilitates the coupling of 2-halothiazoles with alkenes to form 2-alkenylthiazoles, providing a valuable route to vinyl-substituted heterocycles.
Data Presentation: Heck Reaction of 2-Halothiazoles
| Entry | 2-Halothiazole | Alkene | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75-85 |
| 2 | 2-Iodothiazole | n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | NMP | 120 | 12 | 80-90 |
| 3 | 2-Bromothiazole | 1-Octene | Pd(OAc)₂ (2) | NaOAc | DMA | 140 | 18 | 65-75 |
Note: Yields are based on literature reports for similar aryl halides and may require optimization for 2-halothiazoles.
Experimental Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction of a 2-halothiazole with an alkene.[3][4]
Materials:
-
2-Halothiazole derivative (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF, 5 mL)
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add the 2-halothiazole, palladium catalyst, and ligand.
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-alkenylthiazole.
Sonogashira Coupling: Synthesis of 2-Alkynylthiazoles
The Sonogashira coupling enables the formation of a C-C bond between a 2-halothiazole and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling of 2-Halothiazoles
| Entry | 2-Halothiazole | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dichloro-4-iodothiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | THF | RT | 12 | 90-98 |
| 2 | 2-Bromothiazole | 1-Heptyne | Pd(PPh₃)₄ (5) / CuI (10) | i-Pr₂NH | Dioxane | 80 | 6 | 85-95 |
| 3 | 2-Chlorothiazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | TBAF | Dioxane | 100 | 24 | 70-80 |
Note: Yields are based on literature reports and may vary depending on the specific substrates and reaction scale.[5]
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of a 2-halothiazole with a terminal alkyne.[5][6]
Materials:
-
2-Halothiazole derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, 10 mL)
-
Schlenk flask
-
Inert atmosphere (Argon)
Procedure:
-
To a dried Schlenk flask, add the 2-halothiazole, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) for the indicated time (e.g., 12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 2-alkynylthiazole.
Buchwald-Hartwig Amination: Synthesis of 2-Aminothiazoles
The Buchwald-Hartwig amination is a powerful method for the synthesis of 2-aminothiazoles through the palladium-catalyzed coupling of 2-halothiazoles with primary or secondary amines.
Data Presentation: Buchwald-Hartwig Amination of 2-Halothiazoles
| Entry | 2-Halothiazole | Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzothiazole | Isopropylamine | Pd(O₂CCF₃)₂ / P(o-tolyl)₃ (5/5) | NaOt-Bu | Toluene | 40 (MW) | 2 | 64 |
| 2 | 2-Bromothiazole | Aniline | Pd₂(dba)₃ / BINAP (2/4) | NaOt-Bu | Toluene | 100 | 12 | 75-85 |
| 3 | 2-Chlorothiazole | Morpholine | Pd-PEPPSI-iPENT (1) | K₃PO₄ | Dioxane | 110 | 8 | 80-90 |
| 4 | 2-Bromothiazole | Benzylamine | Pd(OAc)₂ / XPhos (2/4) | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
Note: Yields are based on literature reports and may require optimization for specific substrates.[7]
Experimental Protocol: Buchwald-Hartwig Amination
This general procedure is for the Buchwald-Hartwig amination of a 2-halothiazole with an amine.[7][8]
Materials:
-
2-Halothiazole derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Glovebox or Schlenk line
-
Sealed reaction tube
Procedure:
-
In a glovebox, to a dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Add the 2-halothiazole and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-aminothiazole.
Conclusion
The palladium-catalyzed cross-coupling reactions of 2-halothiazoles provide a powerful and regioselective strategy for the synthesis of a wide variety of 2-substituted thiazole derivatives. The protocols and data outlined in these application notes offer robust starting points for the development of novel compounds for pharmaceutical and materials science applications. The choice of palladium catalyst, ligand, base, and solvent is critical for the success of these transformations and often requires optimization for specific substrates. The methodologies presented here enable the creation of diverse and complex thiazole-containing molecules, facilitating further exploration of their potential in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Aminothiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors centered on the versatile 2-aminothiazole scaffold. This privileged structure is a cornerstone in the development of targeted therapies, most notably exemplified by the multi-kinase inhibitor Dasatinib. The following sections detail the rationale, experimental procedures, and biological context for the synthesis and application of this important class of compounds.
Introduction
The 2-aminothiazole moiety is a critical pharmacophore in modern medicinal chemistry, renowned for its ability to form key interactions within the ATP-binding site of various protein kinases.[1][2] Its utility is highlighted by its presence in several clinically approved drugs, including the anti-cancer agents Dasatinib and Alpelisib.[3] The scaffold's planarity, hydrogen bonding capabilities, and synthetic tractability make it an ideal starting point for the development of potent and selective kinase inhibitors.[1][2]
This document outlines the synthesis of 2-aminothiazole-based kinase inhibitors, with a focus on the well-established Hantzsch thiazole synthesis and the specific multi-step synthesis of Dasatinib. Furthermore, it provides context by illustrating the key signaling pathways targeted by these inhibitors.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of representative 2-aminothiazole derivatives against a panel of protein kinases. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | Abl (murine) | <1 | [4] |
| Src (murine) | 0.8 | [4] | |
| Lck | 1.1 | [4] | |
| c-Kit | 4 | [5] | |
| PDGFRβ | 28 | [5] | |
| Dasatinib-L-arginine conjugate (Das-R, 7) | Csk | 4.4 | [5] |
| Src | <0.25 | [5] | |
| Abl | <0.45 | [5] | |
| Compound 18 (Das-C10) | Csk | 3200 | [5] |
| Src | 35 | [5] | |
| Allosteric Modulator (Compound 27) | CK2α | 600 | [6] |
| Aurora Kinase Inhibitor (Compound 29) | Aurora A | 79 | [7] |
| Aurora Kinase Inhibitor (Compound 30) | Aurora A | 140 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, rendered using Graphviz, illustrate key signaling pathways targeted by 2-aminothiazole kinase inhibitors and a general workflow for their synthesis and evaluation.
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of 2-Aminothiazole Scaffolds
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2-aminothiazole core.[8][9] It involves the condensation of an α-haloketone with a thiourea derivative.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea or substituted thiourea (1.0-1.2 eq)
-
Ethanol or other suitable solvent
-
Sodium bicarbonate (optional, as a mild base)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the α-haloketone and thiourea (or its derivative).
-
Add ethanol to the flask to dissolve or suspend the reactants. The concentration is typically in the range of 0.1-1.0 M.
-
If an acid scavenger is required, add sodium bicarbonate (1.0-1.5 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis of Dasatinib Intermediate: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol describes the synthesis of a key intermediate in the preparation of Dasatinib, starting from (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[10]
Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Thiourea (1.2 eq)
-
Dioxane
-
Water
-
Round-bottom flask
-
Stirring plate and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water.
-
Add N-Bromosuccinimide (NBS) to the solution and stir at room temperature. This step facilitates the in-situ formation of the α-bromo intermediate.
-
After the initial reaction (monitor by TLC), add thiourea to the reaction mixture.
-
Heat the reaction mixture to facilitate the cyclization and formation of the 2-aminothiazole ring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This intermediate can be carried forward to the next step without further purification if the purity is sufficient.
Protocol 3: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
This protocol details the coupling of the 2-aminothiazole intermediate with 4,6-dichloro-2-methylpyrimidine.
Materials:
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)
-
4,6-Dichloro-2-methylpyrimidine (1.0-1.2 eq)
-
Suitable solvent (e.g., isopropanol, THF)
-
Base (e.g., sodium tert-butoxide, diisopropylethylamine)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine.
-
Add the solvent and the base to the reaction mixture.
-
Heat the reaction mixture to a temperature that promotes the nucleophilic aromatic substitution (typically 60-80 °C).
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then a non-polar solvent like hexane to remove impurities.
-
Dry the product under vacuum.
Protocol 4: Synthesis of Dasatinib
This final step involves the coupling of the pyrimidine-thiazole intermediate with 1-(2-hydroxyethyl)piperazine.
Materials:
-
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 eq)
-
1-(2-Hydroxyethyl)piperazine (HEP) (2.0-3.0 eq)
-
Suitable solvent (e.g., n-butanol, isopropanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, suspend N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide in the chosen solvent.
-
Add an excess of 1-(2-hydroxyethyl)piperazine to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the crude Dasatinib by vacuum filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., ethanol) to remove excess HEP and other impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Dasatinib.
Conclusion
The 2-aminothiazole scaffold remains a highly valuable platform for the design and synthesis of potent and selective kinase inhibitors. The synthetic accessibility of this core, primarily through the robust Hantzsch synthesis, allows for extensive structure-activity relationship (SAR) studies and the development of optimized drug candidates. The detailed protocols provided herein for the general synthesis of 2-aminothiazoles and the specific synthesis of Dasatinib offer a practical guide for researchers in the field of drug discovery and development. The accompanying data and pathway diagrams provide the necessary context for understanding the biological significance of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 2-Bromothiazol-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromothiazol-4-amine is a heterocyclic building block of significant interest in medicinal chemistry. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.
The strategic placement of a bromine atom at the 2-position and an amine group at the 4-position offers unique opportunities for synthetic diversification. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The 4-amino group provides a handle for amide bond formation and other derivatizations, further expanding the chemical space for drug discovery.
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application as a scaffold for kinase inhibitors and antimicrobial agents. Detailed protocols for its synthesis and the synthesis of a related derivative are provided, along with examples of its incorporation into biologically active molecules.
Applications in Medicinal Chemistry
Kinase Inhibitors
The 2-aminothiazole scaffold is a key component of numerous kinase inhibitors. The nitrogen atoms of the thiazole ring and the exocyclic amino group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.
One of the most prominent examples of a drug containing a 2-aminothiazole core is Dasatinib , a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Dasatinib inhibits the BCR-ABL fusion protein and Src family kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[1] The 2-aminothiazole moiety in Dasatinib is crucial for its binding to the kinase domain.
Derivatives of 2-aminothiazole have been shown to inhibit a range of other kinases, including Aurora kinases, casein kinase II (CK2), and phosphatidylinositol-3 kinase (PI3K), all of which are important targets in oncology.[2][3]
Antimicrobial Agents
2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents. The thiazole nucleus is a cornerstone in the development of antibacterial and antifungal drugs. The introduction of a bromine atom can enhance the antimicrobial activity of the parent scaffold.
For instance, certain halogenated thiazolyl-thiourea derivatives have shown promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[4] Furthermore, various functionally substituted 2-aminothiazoles have exhibited potent activity against a panel of bacterial and fungal strains, with some compounds showing better efficacy than established drugs like ampicillin and ketoconazole.[5] The 2-aminothiazole scaffold has also been explored for the development of anti-tubercular agents, with some derivatives showing bactericidal activity against Mycobacterium tuberculosis.[6]
Quantitative Biological Data
The following tables summarize the biological activity of various derivatives based on the 2-aminothiazole scaffold. While specific data for this compound is limited, the data for its derivatives highlight the potential of this chemical class.
| Compound/Derivative Class | Target/Organism | Activity (IC50/MIC) | Reference |
| Dasatinib | BCR-ABL, Src family kinases | Sub-nanomolar IC50 | [7] |
| Thiazole derivatives as CDK9 inhibitors | CDK9 | 0.64 - 2.01 µM IC50 | [3] |
| Thiazole derivatives as CK2 and GSK3β inhibitors | CK2, GSK3β | 1.9 ± 0.05 µM and 0.67 ± 0.27 µM IC50 | [3] |
| Cefixime (contains a 2-aminothiazole moiety) | GSK3β | 2.55 µM IC50 | [3] |
| Thiazolyl-thiourea derivatives | Staphylococcus aureus, Staphylococcus epidermidis | 4 - 16 µg/mL MIC | [4] |
| 2-Aminothiazole derivative 20 | Mycobacterium tuberculosis | < 0.5 µM MIC | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | MCF7 (breast cancer cell line) | 10.5 µM IC50 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved via a "halogen dance" rearrangement of a protected 2-amino-5-bromothiazole. The free amine is noted to be unstable and is best used immediately after preparation.[2]
Step 1: Synthesis of tert-Butyl (2-aminothiazol-5-yl)carbamate
This step is not explicitly for the target molecule but is a common protection strategy for the amine group.
Step 2: Bromination to tert-Butyl (2-amino-5-bromothiazol-yl)carbamate
This step introduces the bromine at the 5-position.
Step 3: Halogen Dance Rearrangement to tert-Butyl (4-bromothiazol-2-yl)carbamate
This is the key step to move the bromine from the 5- to the 4-position.
-
Materials:
-
tert-Butyl (2-amino-5-bromothiazol-yl)carbamate
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Prepare a fresh solution of Lithium diisopropylamide (LDA) by adding n-butyllithium (1.3 mmol) dropwise to a solution of diisopropylamine (1.4 mmol) in anhydrous THF (3.5 mL) at -78 °C under an argon atmosphere.[9]
-
Dissolve tert-butyl (2-amino-5-bromothiazol-yl)carbamate (1.0 g, 3.6 mmol) in dry THF (4 mL).[9]
-
Add the thiazole solution dropwise to the freshly prepared LDA solution (11.9 mmol) at 0 °C under argon.[9]
-
Stir the resulting solution at 0 °C for 15 minutes.[9]
-
The reaction mixture containing the desired tert-butyl (4-bromothiazol-2-yl)carbamate is then ready for the deprotection step.
-
Step 4: Deprotection to this compound
-
Materials:
-
tert-Butyl (4-bromothiazol-2-yl)carbamate solution in THF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
-
Procedure:
-
To the solution of tert-butyl (4-bromothiazol-2-yl)carbamate (2 mmol) in CH2Cl2 (8 mL), add trifluoroacetic acid (5 mL) and stir at 20 °C.[2]
-
Monitor the reaction by TLC. After 4 hours, evaporate the solution to dryness.[2]
-
Azeotrope the residue with CH2Cl2 (2 x 5 mL).[2]
-
Partition the residue between saturated aqueous NaHCO3 (20 mL) and CH2Cl2 (5 x 10 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to yield this compound as a white solid (yields are reported to be high, e.g., 94%).[2]
-
Note: The product is unstable and should be used immediately in the next reaction step.[2]
-
Protocol 2: Synthesis of 2-Amino-5-bromo-4-tert-butylthiazole
This protocol provides a reliable method for the synthesis of a related, substituted 2-aminothiazole, which can serve as a template for derivatization and biological screening.[10][11]
Step 1: Synthesis of 2-Amino-4-tert-butylthiazole (Hantzsch Thiazole Synthesis)
-
Materials:
-
1-Bromo-3,3-dimethyl-2-butanone (1-bromopinacolone)
-
Thiourea
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.[11]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 8.[11]
-
The product, 2-amino-4-tert-butylthiazole, will precipitate. Collect the solid by vacuum filtration and wash with cold water.[11]
-
Dry the product under vacuum. It can be used in the next step without further purification or recrystallized from an ethanol/water mixture.[11]
-
Step 2: Bromination of 2-Amino-4-tert-butylthiazole
-
Materials:
-
2-Amino-4-tert-butylthiazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
10% aqueous solution of sodium thiosulfate
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-amino-4-tert-butylthiazole (1 equivalent) in dichloromethane (DCM) in a round-bottom flask protected from light.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.[11]
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.[11]
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.[11]
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-amino-5-bromo-4-tert-butylthiazole.[11]
-
Visualizations
Synthesis Workflows
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Halogen Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Biologically Active 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and biological evaluation of 2-aminothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules with anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4][5][6][7] These notes offer detailed protocols for the preparation of these derivatives and for assessing their biological activity, along with a summary of key quantitative data and visual representations of relevant workflows and signaling pathways.
Data Presentation: Biological Activity of 2-Aminothiazole Derivatives
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[8] The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives.
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib) | K562 (Leukemia) | <1 | [9] |
| MCF-7 (Breast) | <1 | [9] | |
| HT-29 (Colon) | <1 | [9] | |
| MDA-MB 231 (Breast) | <1 | [9] | |
| 4-((4-(4-Chlorophenyl)thiazol-2yl)amino)phenol | H1299 (Lung) | 4.89 | [10] |
| SHG-44 (Glioma) | 4.03 | [10] | |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 (Leukemia) | Comparable to Dasatinib | [9] |
| MCF-7 (Breast) | 20.2 | [9] | |
| HT-29 (Colon) | 21.6 | [9] | |
| Paeonol-2-aminothiazole-phenylsulfonyl derivative | HepG2 (Liver) | 0.51 mM | [10] |
| PC12 (Pheochromocytoma) | 0.309 mM | [10] |
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [11] |
| Escherichia coli | 8 | [11] | |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [11] |
| Staphylococcus epidermidis | 4 - 16 | [11] | |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 | [11] |
| Arylazo-thiazole derivative (110) | E. coli, S. aureus, A. niger, A. oryzae | Good activity | [6] |
| 4-hydroxy-chromene-2-one substituted 2-aminothiazole (160a-f) | Various bacteria and fungi | Active | [6] |
Experimental Protocols
Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold, typically involving the condensation of an α-haloketone with a thioamide like thiourea.[12][13][14][15]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Solvent (e.g., Methanol or Ethanol)
-
5% Sodium Carbonate (Na2CO3) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Beaker
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine the α-haloketone (1 equivalent) and thiourea (1.5 equivalents).[12]
-
Add a suitable solvent, such as methanol or ethanol, to dissolve the reactants.[12]
-
Heat the reaction mixture to reflux with stirring for a period ranging from 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
After the reaction is complete, allow the mixture to cool to room temperature.[12]
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the acid formed during the reaction and precipitate the product.[12]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[12]
-
Wash the solid with cold water to remove any remaining impurities.[12]
-
Dry the product in a desiccator or oven at an appropriate temperature.
-
Characterize the synthesized compound using spectroscopic methods such as IR, NMR, and mass spectrometry.[13]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8]
Materials:
-
Cancer cell lines (e.g., K562, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
2-aminothiazole derivatives (test compounds)
-
Positive control (e.g., Dasatinib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]
-
Compound Treatment: The following day, treat the cells with various concentrations of the 2-aminothiazole derivatives. Also include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control). Incubate for 48 or 72 hours.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will metabolize the yellow MTT into a purple formazan product.[8]
-
Formazan Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
2-aminothiazole derivatives (test compounds)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.
Caption: General workflow for synthesis and evaluation.
Signaling Pathway: Induction of Apoptosis by 2-Aminothiazole Derivatives
Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[17] A simplified representation of this pathway is shown below.
Caption: Simplified apoptosis induction pathway.
Signaling Pathway: Kinase Inhibition by 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a key component of several kinase inhibitors, such as Dasatinib, which target multiple tyrosine kinases involved in cancer progression.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. benchchem.com [benchchem.com]
- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Alkylation of 2-Bromothiazol-4-amine: Application Notes and Protocols for Pharmaceutical Research
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Derivatives of 2-aminothiazole exhibit a wide range of biological activities, including potent anticancer properties.[1] The N-alkylation of substituted 2-aminothiazoles, such as 2-bromothiazol-4-amine, is a key synthetic transformation for the generation of diverse compound libraries for drug discovery. This functionalization allows for the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. This document provides detailed application notes and experimental protocols for the N-alkylation of this compound, aimed at researchers, scientists, and professionals in drug development.
Application Notes
The N-alkylation of this compound introduces alkyl substituents on the exocyclic amino group, a critical modification for tuning the pharmacological profile of the resulting compounds. The products of these reactions serve as valuable intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies.
The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amino group attacks an electrophilic alkylating agent, such as an alkyl halide. The presence of the electron-withdrawing bromine atom and the thiazole ring can influence the nucleophilicity of the amino group. Reaction conditions, including the choice of base, solvent, and temperature, are crucial for achieving optimal yields and minimizing side reactions, such as over-alkylation to form quaternary ammonium salts.
The resulting N-alkylated this compound derivatives are valuable scaffolds for further chemical modifications. The bromine atom at the 2-position can be utilized in cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a wide variety of substituents, further expanding the chemical diversity of the synthesized compounds.
Experimental Protocols
The following protocols are representative examples for the N-alkylation of 2-aminothiazole derivatives. These can be adapted for the N-alkylation of this compound.
Protocol 1: N-Benzylation of 2-Aminothiazole (Analogous Protocol)
This protocol describes the N-benzylation of 2-aminothiazole using benzyl bromide.
Materials:
-
2-Aminothiazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a solution of 2-aminothiazole (1.0 g, 10 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (2.07 g, 15 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-benzyl-2-aminothiazole.
Protocol 2: N-Alkylation with Ethyl Bromoacetate (Analogous Protocol)
This protocol outlines the reaction of 2-aminothiazole with ethyl bromoacetate.
Materials:
-
2-Aminothiazole
-
Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) in ethanol (25 mL).
-
Add sodium bicarbonate (1.26 g, 15 mmol) to the solution.
-
Add ethyl bromoacetate (1.2 mL, 11 mmol) to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically 12-24 hours), remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (30 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the product by flash chromatography or recrystallization to obtain pure ethyl (2-aminothiazol-2-yl)acetate.
Data Presentation
The following table summarizes representative quantitative data for N-alkylation reactions of 2-aminothiazole derivatives with various alkyl halides, which can be used as a reference for optimizing the reaction of this compound.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminothiazole | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 5 | 85 |
| 2 | 2-Aminothiazole | Ethyl bromoacetate | NaHCO₃ | Ethanol | RT | 24 | 78 |
| 3 | 2-Aminothiazole | Methyl iodide | K₂CO₃ | Acetone | RT | 12 | 92 (as hydroiodide salt) |
| 4 | 2-Amino-4-phenylthiazole | Benzyl bromide | NaH | DMF | 0 to RT | 4 | 90 |
| 5 | 2-Aminobenzothiazole | 1,4-Bis(bromomethyl)benzene | Al₂O₃-OK | Acetonitrile | RT | 2 | ~80 |
Visualizations
General Workflow for N-Alkylation of this compound
Caption: General workflow for the N-alkylation of this compound.
Signaling Pathway Inhibition by 2-Aminothiazole Derivatives
Caption: Inhibition of a kinase signaling pathway by N-alkylated 2-aminothiazole derivatives.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromothiazol-4-amine for Library Synthesis
Introduction
2-Bromothiazol-4-amine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of compound libraries for high-throughput screening. Its utility stems from the presence of two reactive sites: the amino group, which can be readily acylated, alkylated, or used in coupling reactions, and the bromo substituent, which is amenable to various cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. The inherent instability of this compound, however, presents a significant challenge for its synthesis, storage, and handling, particularly on a larger scale.[1][2] This application note provides a detailed, scalable protocol for the synthesis of this compound, proceeding through a stable Boc-protected intermediate. The described method, adapted from literature procedures, is robust and well-suited for producing the target compound for immediate use in library synthesis workflows.[1][3]
Synthetic Strategy
The most reliable and scalable approach to synthesize this compound avoids the direct bromination of 2-aminothiazole, which overwhelmingly favors substitution at the 5-position. Instead, a "halogen dance" rearrangement of a Boc-protected 2-amino-5-bromothiazole is employed to furnish the key intermediate, tert-butyl (4-bromothiazol-2-yl)carbamate. This intermediate is stable and can be purified and stored. Subsequent deprotection under acidic conditions yields the desired this compound, which should be used without delay due to its limited stability.[1][2]
Data Presentation
| Parameter | Step 1: Bromination of tert-butyl (thiazol-2-yl)carbamate | Step 2: Halogen Dance Rearrangement | Step 3: Boc Deprotection |
| Product | tert-butyl (5-bromothiazol-2-yl)carbamate | tert-butyl (4-bromothiazol-2-yl)carbamate | This compound |
| Key Reagents | N-Bromosuccinimide (NBS) | Lithium diisopropylamide (LDA) | Trifluoroacetic acid (TFA) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature | 0 °C to 10 °C | 20 °C |
| Reaction Time | Not specified, monitor by TLC | 20 minutes | 4 hours |
| Yield | Not specified in detail, but a common reaction | 91%[3] | 94%[1] |
| Purification | Not specified, likely aqueous workup | Aqueous workup | Aqueous workup and extraction |
| Product Stability | Stable | Stable | Unstable, use immediately[1][2] |
Experimental Protocols
Step 1: Synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate (Starting Material)
This protocol assumes the starting material, tert-butyl (thiazol-2-yl)carbamate, is commercially available or prepared via standard methods by reacting 2-aminothiazole with di-tert-butyl dicarbonate (Boc₂O).
A solution of tert-butyl (thiazol-2-yl)carbamate in tetrahydrofuran (THF) is cooled to 0 °C. To this stirred solution, N-bromosuccinimide (NBS) is added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.
Step 2: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate via Halogen Dance Rearrangement
Materials:
-
tert-butyl (5-bromothiazol-2-yl)carbamate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen source
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine in anhydrous THF and cooling to -78 °C. Slowly add n-butyllithium and stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF.
-
Cool the LDA solution to 0 °C and slowly add the solution of tert-butyl (5-bromothiazol-2-yl)carbamate dropwise, maintaining the internal temperature between 0 °C and 10 °C.
-
Stir the reaction mixture at this temperature for 20 minutes.[3]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (4-bromothiazol-2-yl)carbamate. The product can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound (Final Product)
Materials:
-
tert-butyl (4-bromothiazol-2-yl)carbamate
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (1 equivalent) in dichloromethane (CH₂Cl₂).[1]
-
To the stirred solution at room temperature (20 °C), add trifluoroacetic acid (TFA) (several equivalents, e.g., a 1:1 v/v mixture with CH₂Cl₂).[1]
-
Stir the reaction mixture for 4 hours at 20 °C.[1] Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, carefully evaporate the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, the residue can be azeotroped with dichloromethane (2 x volume of the initial CH₂Cl₂).[1]
-
Partition the residue between saturated aqueous sodium bicarbonate solution and dichloromethane to neutralize the remaining acid and extract the product.[1]
-
Separate the organic layer and extract the aqueous layer multiple times with dichloromethane.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[1]
-
Crucially, the product should be used immediately in the next synthetic step without prolonged storage. [1][2]
Mandatory Visualizations
Caption: Synthetic workflow for the scale-up synthesis of this compound.
References
Application of 2-Bromothiazol-4-amine in the Synthesis of Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the urgent development of novel antimicrobial agents with diverse mechanisms of action. The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. 2-Bromothiazol-4-amine, a readily accessible derivative, serves as a versatile building block for the synthesis of a wide array of potential antimicrobial compounds. The presence of three key reactive sites—the 2-bromo group, the 4-amino group, and the thiazole ring itself—allows for extensive chemical modifications to explore structure-activity relationships (SAR) and optimize antimicrobial potency.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various classes of antimicrobial agents, including N-acyl derivatives, thiourea analogs, and 2,4'-bithiazoles.
Key Synthetic Strategies
The chemical versatility of this compound allows for several synthetic approaches to generate libraries of potential antimicrobial agents. The primary reaction centers for modification are the amino group at the C4 position and the bromo group at the C2 position.
-
N-Acylation of the 4-Amino Group: The amino group can be readily acylated with various carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to introduce a diverse range of substituents. This approach has been widely used to synthesize potent antimicrobial amides and sulfonamides.
-
Thiourea Formation: The nucleophilic 4-amino group can react with isothiocyanates to form thiourea derivatives. The thiourea moiety is a known pharmacophore in many biologically active compounds, including antimicrobials.[1]
-
Suzuki Coupling at the 2-Bromo Position: The bromo substituent at the C2 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl groups, leading to the synthesis of complex molecules like 2,4'-bithiazoles, which have shown promising antimicrobial activity.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative antimicrobial agents derived from this compound.
Protocol 1: Synthesis of N-(2-bromothiazol-4-yl)acetamide (N-Acyl Derivative)
This protocol details the acylation of the 4-amino group of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
To this mixture, add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield N-(2-bromothiazol-4-yl)acetamide.
Protocol 2: Synthesis of 1-(2-Bromothiazol-4-yl)-3-phenylthiourea (Thiourea Derivative)
This protocol describes the synthesis of a thiourea derivative from this compound.
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add phenyl isothiocyanate (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 1-(2-bromothiazol-4-yl)-3-phenylthiourea.
Protocol 3: Synthesis of 2'-Amino-[2,4'-bithiazole]-4-carbonitrile (Suzuki Coupling Product)
This protocol outlines the synthesis of a 2,4'-bithiazole derivative via a Suzuki coupling reaction.[2]
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carbonitrile (or corresponding boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carbonitrile (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2'-amino-[2,4'-bithiazole]-4-carbonitrile.
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various classes of thiazole derivatives against a range of microbial strains. This data provides a comparative overview of the antimicrobial potential of these compounds.
Table 1: Antimicrobial Activity of N-Acyl Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Staphylococcus aureus | 12.5 - 50 | |
| Bacillus subtilis | 25 - 100 | ||
| Escherichia coli | 50 - 200 | ||
| Candida albicans | 100 - 400 | ||
| 2-Arylamino-4-thienyl-1,3-thiazoles | Staphylococcus aureus | 15.6 - 62.5 | [3] |
| Escherichia coli | 31.2 - 125 | [3] |
Table 2: Antimicrobial Activity of Thiazolyl-Thiourea Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 1,3-Thiazole-thiourea derivatives | Staphylococcus aureus | 2 - 32 | [1] |
| Staphylococcus epidermidis | 2 - 32 | [1] | |
| Candida albicans | >64 | [1] | |
| Mycobacterium tuberculosis H37Rv | 16 - >64 | [1] |
Table 3: Antimicrobial Activity of Bithiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2'-Aryl-4-aryl-2,4'-bisthiazoles | Escherichia coli | 2.1 - 12.3 | [2] |
| Pseudomonas aeruginosa | 4.2 - 24.6 | [2] | |
| Staphylococcus aureus | 2.1 - 12.3 | [2] | |
| Bacillus subtilis | 2.1 - 12.3 | [2] | |
| Candida albicans | >50 | [2] |
Visualizing Synthetic Pathways and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows and logical relationships described in these application notes.
References
Troubleshooting & Optimization
Instability of free base 2-Bromothiazol-4-amine and storage
This technical support center provides guidance on the common challenges associated with the instability and storage of free base 2-Bromothiazol-4-amine. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Visual signs of degradation for solid this compound can include a change in color (e.g., from off-white to yellow or brown) and a change in texture. In solution, the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) is a key indicator of degradation.
Q2: Why is the free base of this compound so unstable?
A2: The free base of 2-amino-4-bromothiazole is known to be "rather unstable on storage".[1] While specific degradation pathways are not extensively documented in the literature for this exact compound, related 2-aminothiazole derivatives are susceptible to oxidation of the thiazole ring, hydrolysis of the amino group and the ring itself, and photodegradation.[2] The electron-rich nature of the aminothiazole ring system can make it prone to various reactions that lead to decomposition.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, proper storage is critical. The compound is sensitive to moisture and light.[3] Based on supplier recommendations, the following storage conditions should be maintained:
| Parameter | Recommended Condition | Source |
| Temperature | Store in a freezer, under -20°C. | [4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | [3][4] |
| Light | Keep in a dark place. | [3][4] |
| Container | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [3] |
Q4: Can I work with this compound on the benchtop?
A4: Given its instability, it is highly recommended to handle the free base of this compound quickly and use it immediately after preparation or exposure to ambient conditions.[1] If possible, conduct manipulations in an inert atmosphere glovebox. Minimize exposure to light and moisture.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and its derivatives.
Problem 1: Low or no yield in a reaction where this compound is a starting material.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before starting the reaction, check the purity of the this compound by a suitable analytical method like NMR or LC-MS.
-
Use Fresh Sample: If the compound has been stored for an extended period, consider using a freshly opened container or a newly synthesized batch. The free base is known to be unstable and is best used immediately.[1]
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation.[6]
-
Anhydrous Conditions: Use anhydrous solvents and reagents, as the compound is moisture-sensitive.[3][6]
-
Problem 2: Appearance of multiple unexpected byproducts in the reaction mixture.
-
Possible Cause: Decomposition of the starting material or product under the reaction conditions.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can cause decomposition.[6] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Milder Base: If a base is used in the reaction, consider switching to a milder one. Strong bases can sometimes promote side reactions like protodebromination (loss of the bromine atom).[6]
-
Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can contribute to oxidative degradation.[6]
-
Problem 3: Difficulty in acylating the 2-amino group.
-
Possible Cause: The free amine is difficult to acylate and can lead to complex reaction mixtures.[1]
-
Troubleshooting Steps:
-
Protecting Group Strategy: A more robust method involves using a Boc-protected version of 2-amino-4-bromothiazole for the acylation step, followed by a mild deprotection to yield the desired product.[1]
-
Anhydrous Acylation: If direct acylation is attempted, it should be performed under strictly anhydrous conditions, for example, using triethylamine as a base in dry THF.[1]
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol is adapted from studies on similar 2-aminothiazole derivatives and can be used to investigate the stability of this compound.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a suitable temperature (e.g., 70°C) for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples and an unstressed control solution by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products. LC-MS can be used to identify the structure of the degradation products.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 502145-18-8|2-Amino-4-bromothiazole|BLD Pharm [bldpharm.com]
- 5. 2-Amino-4-bromothiazole | 502145-18-8 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Acylation of 2-Bromothiazol-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the acylation of 2-Bromothiazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a very low yield in the acylation of this compound using standard procedures?
Low yields in the direct acylation of 2-amino-4-halothiazoles are a common issue.[1] The primary reasons include the formation of multiple products, most notably a bis-acylated byproduct, which is difficult to separate from the desired mono-acylated product.[1] The free 2-amino-4-bromothiazole can also be unstable, further contributing to reduced yields of the desired product.[1]
Q2: What are the typical side reactions I should be aware of?
The main side reaction is the formation of a bis-acylated derivative.[1] This occurs when both the exocyclic amino group and the endocyclic nitrogen of the thiazole ring undergo acylation. This side product is often more polar than the desired mono-acylated product, complicating purification by chromatography.
Q3: How can I improve the yield of my mono-acylated product?
The most effective strategy to prevent bis-acylation and improve yields is to use a protecting group for the 2-amino functionality. The tert-butyloxycarbonyl (Boc) group is a versatile and recommended choice.[1] This is a two-step process involving the protection of the amine, followed by acylation and then deprotection of the Boc group under mild conditions to afford the desired product cleanly and in good yields.[1]
Q4: What are the best practices for setting up the direct acylation reaction, if I want to optimize it first?
If you wish to attempt direct acylation, careful control of reaction conditions is crucial. Key parameters to consider are:
-
Base: A non-nucleophilic, sterically hindered base is preferable to minimize side reactions.
-
Solvent: Anhydrous solvents are essential to prevent hydrolysis of the acylating agent. Common choices include tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature: Running the reaction at low temperatures (e.g., 0 °C) can help to control the reactivity and reduce the formation of byproducts.
-
Acylating Agent: The choice of acylating agent (e.g., acyl chloride vs. anhydride) can influence the reaction rate and selectivity. Acyl chlorides are generally more reactive.
Q5: How do I remove the Boc protecting group after acylation?
The Boc group can be readily removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is typically fast and proceeds at room temperature. Other acidic reagents such as 4M HCl in dioxane can also be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Formation of bis-acylated byproduct.- Decomposition of the starting material.- Inappropriate solvent or base.- Suboptimal reaction temperature. | - Implement the Boc-protection strategy (see Experimental Protocol 2).- Ensure starting material is pure and handle the free amine quickly as it can be unstable.[1]- Use an anhydrous aprotic solvent (e.g., THF, DCM).- Employ a non-nucleophilic base (e.g., triethylamine, DIEA).- Maintain low temperatures (0 °C to room temperature) during the reaction. |
| Formation of Multiple Products (Observed by TLC/LC-MS) | - Bis-acylation of the thiazole ring.- Reaction with impurities in the starting material or solvent. | - The primary solution is to use the Boc-protection strategy to ensure mono-acylation.- Purify starting materials and ensure all reagents and solvents are anhydrous. |
| Difficult Product Isolation/Purification | - Co-elution of the desired product with the bis-acylated byproduct.- Product is highly soluble in the reaction solvent. | - Utilize the Boc-protection method to avoid the formation of the bis-acylated product.- If direct acylation is performed, careful column chromatography with a shallow gradient may be required.- After reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture. |
| Poor Reproducibility | - Inconsistent reaction conditions (temperature, time).- Variable quality of starting materials or reagents.- Presence of moisture. | - Strictly control reaction parameters.- Use reagents from a reliable source and ensure their purity.- Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Direct vs. Boc-Protected Acylation of 2-Amino-4-halothiazoles
| Acylation Strategy | Substrate | Yield of Mono-acylated Product | Key Observations | Reference |
| Direct Acylation | 2-Amino-4-bromothiazole | ~17% | Slow, complex reaction with the formation of multiple byproducts. | [1] |
| Direct Acylation | 2-Amino-4-chlorothiazole | ~19% | Formation of a significant amount of a bis-acylated byproduct. | [1] |
| Boc-Protected Strategy | Boc-protected 2-amino-4-halothiazoles | Good to high yields | Clean reaction affording the desired product after deprotection. | [1] |
Experimental Protocols
Experimental Protocol 1: Direct Acylation of this compound (Problematic Method)
This protocol is provided for illustrative purposes to highlight the challenges.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.2 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. The desired mono-acylated product is often isolated in a low yield (approx. 17-19%) along with the bis-acylated byproduct.[1]
Experimental Protocol 2: Boc-Protection Strategy for Acylation (Recommended Method)
Step 1: Boc-Protection of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Base Addition: Add a base such as sodium bicarbonate or triethylamine (1.5 eq).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield tert-butyl (2-bromo-4-thiazolyl)carbamate.
Step 2: Acylation of Boc-Protected Amine
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Base and Acylating Agent: Add a suitable base (e.g., triethylamine, 1.5 eq) and the acyl chloride (1.2 eq).
-
Reaction: Stir at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Perform an aqueous work-up as described in Protocol 1, Step 5. The acylated, Boc-protected intermediate is typically obtained in high yield and purity.
Step 3: Deprotection of the Boc Group
-
Reaction Setup: Dissolve the acylated, Boc-protected intermediate in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature.
-
Reaction: Monitor the reaction by TLC (usually complete within 1-3 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to obtain the final mono-acylated product in high yield.
Visualizations
Caption: Workflow for the problematic direct acylation of this compound.
Caption: Recommended three-step workflow using a Boc-protection strategy.
Caption: Troubleshooting decision tree for low yield in acylation reactions.
References
Technical Support Center: Purification of Polar 2-Aminothiazole Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions related to the purification of polar 2-aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are polar 2-aminothiazole derivatives often difficult to purify?
A1: The purification challenges associated with polar 2-aminothiazole derivatives stem from several intrinsic properties:
-
High Polarity: The presence of the 2-amino group, the thiazole ring's nitrogen and sulfur atoms, and other polar functional groups makes these compounds highly polar. This can lead to strong interactions with polar stationary phases like silica gel, resulting in poor mobility (streaking or sticking to the baseline) during chromatography.[1][2]
-
Basic Nature: The amino group confers basic properties, which can cause strong, sometimes irreversible, binding to the acidic silanol groups on standard silica gel, leading to tailing and poor separation.[2] The pKBH+ values of 2-aminothiazole derivatives indicate they generally exist in the amino form and are protonated at the aza-nitrogen.[3]
-
Solubility Issues: These compounds often exhibit poor solubility in common non-polar or moderately polar organic solvents used for chromatography, making sample loading difficult.[4] Conversely, they can be highly soluble in very polar solvents, which complicates their elution from reversed-phase columns.[1]
-
Potential for Tautomerism: 2-aminothiazoles can exist in tautomeric forms (amino-imino), which can affect their interaction with stationary phases and lead to broadened peaks or multiple spots on TLC.[3]
Q2: What are the primary purification methods for polar 2-aminothiazole derivatives?
A2: The most common laboratory-scale techniques include:
-
Column Chromatography: This is the most frequently used method.[5][6] Success often requires modifying standard conditions, such as using alternative stationary phases (alumina, amino- or cyano-functionalized silica) or adding modifiers to the mobile phase.[1][2]
-
Recrystallization: This is a viable option if a suitable solvent system can be found. It is particularly effective for removing minor impurities from a solid product.[6][7] For basic compounds like 2-aminothiazoles, crystallization of their salt form (e.g., hydrochloride) can be an effective strategy.[7]
-
Acid-Base Extraction: This classic technique can be used to separate basic 2-aminothiazole derivatives from neutral or acidic impurities by partitioning them between an aqueous acid and an organic solvent.
-
Preparative HPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying highly polar compounds, offering high resolution and purity assessment.[5]
Q3: What are common impurities in the synthesis of 2-aminothiazole derivatives?
A3: Impurities often arise from the starting materials or side reactions during synthesis. The Hantzsch thiazole synthesis, a common route, involves condensing an α-haloketone with a thiourea derivative.[3][8] Potential impurities include unreacted starting materials, byproducts from self-condensation of the ketone, and products from side reactions of the thiourea.
Troubleshooting Guide
Chromatography Issues
Problem: My compound streaks severely or remains at the baseline on a silica gel TLC plate.
Cause & Solution:
This is a classic sign of a highly polar, often basic, compound interacting too strongly with the acidic silica gel.
-
Solution 1: Modify the Mobile Phase. Add a basic modifier to the eluent to neutralize the acidic silanol groups and reduce tailing. A common approach is to add a small percentage of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[2]
-
Solution 2: Change the Stationary Phase. If modifying the mobile phase is insufficient, switch to a more suitable stationary phase.
-
Alumina (basic or neutral): Often performs better than silica for basic compounds.[2]
-
Amino- or Cyano-functionalized Silica: These are less acidic and can provide better peak shape.[1]
-
Reversed-Phase Silica (C18): In this case, the compound will elute earlier with more polar solvents. This is a very effective technique for purifying polar compounds.[9]
-
Problem: My compound is not soluble in the solvents I want to use for column chromatography loading.
Cause & Solution:
The high polarity of the derivative limits its solubility in less polar solvents typically used for loading onto a silica column.
-
Solution 1: "Dry" Loading. Dissolve the crude product in a minimal amount of a strong, polar solvent (like methanol or DCM) in which it is soluble. Add a small amount of silica gel to this solution to create a slurry. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the packed column.[5]
-
Solution 2: Use a Stronger Loading Solvent. Dissolve the compound in a minimal volume of the most polar component of your mobile phase (e.g., methanol) and load it directly. Be aware that this can sometimes compromise the resolution of compounds that elute early.
Recrystallization Issues
Problem: I cannot find a suitable single solvent for recrystallization.
Cause & Solution:
The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Polar compounds are often too soluble in polar solvents and insoluble in non-polar ones.
-
Solution: Use a Two-Solvent System. Find a pair of miscible solvents where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").
-
Dissolve the compound in the minimum amount of the hot "solvent."
-
Slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few drops of the "solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
| Common Solvent Pairs for Polar Compounds |
| Ethanol / Water |
| Methanol / Diethyl Ether |
| Acetone / Hexane[7] |
| Ethyl Acetate / Hexane[7] |
| Tetrahydrofuran (THF) / Hexane[7] |
Problem: My compound "oils out" instead of forming crystals during recrystallization.
Cause & Solution:
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated or the boiling point of the solvent is lower than the melting point of the solute.
-
Solution 1: Slow Down Cooling. Allow the flask to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages precipitation over crystallization.
-
Solution 2: Reduce Initial Concentration. Use a larger volume of the solvent to dissolve the compound initially. This lowers the saturation point.
-
Solution 3: Add a Seed Crystal. If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Solution 4: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Experimental Protocols
Protocol 1: General Purpose Column Chromatography on Silica Gel
This protocol is a general guideline and requires optimization based on the specific derivative.[5]
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
-
Start with common mixtures like Dichloromethane/Methanol or Ethyl Acetate/Hexane.
-
For highly polar or basic compounds that streak, add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase. A system of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) can be effective for very polar basic compounds.[2]
-
Aim for an Rf value of 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then run 1-2 column volumes of the mobile phase through it to equilibrate.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase. If solubility is an issue, use the "dry loading" method described in the troubleshooting section.[5]
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
Protocol 2: Purification via Bisulfite Adduct Precipitation (for 2-aminothiazole)
This method is described for the parent 2-aminothiazole and may be adaptable for certain derivatives. It relies on the formation of a water-insoluble bisulfite adduct.[10]
-
Preparation: Start with a crude aqueous solution of the 2-aminothiazole, which may be in its hydrochloride salt form. Neutralize the solution to a pH of approximately 4 using sodium carbonate or sodium hydroxide.[10]
-
Adduct Formation:
-
To the neutralized solution, add sodium bisulfite or sodium metabisulfite. An excess is recommended.[10]
-
Heat the mixture slowly. An exothermic reaction may begin around 70°C.[10]
-
Maintain the temperature between 70-90°C for a short period to ensure the reaction is complete. This will form a slurry of the aminothiazole-bisulfite reaction product.[10]
-
-
Isolation:
-
Liberation of Pure Amine: The purified 2-aminothiazole can be liberated from the bisulfite adduct by boiling with a strong mineral acid, such as sulfuric acid.[10]
Visual Guides
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Caption: A logical guide to resolving poor separation on silica TLC plates.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. excli.de [excli.de]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 10. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling of Bromothiazoles
Welcome to the technical support center for optimizing Suzuki coupling reactions involving bromothiazole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of bromothiazoles, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Suzuki coupling reaction with a bromothiazole unexpectedly low?
Low yields in the Suzuki coupling of bromothiazoles can stem from several factors, primarily related to the catalyst system, reaction conditions, and substrate stability. Thiazoles are electron-rich heteroaryl compounds, which can make the oxidative addition of the palladium catalyst to the C-Br bond a rate-limiting step.[1][2]
Potential Causes and Solutions:
-
Suboptimal Catalyst System: The chosen palladium catalyst and ligand may not be active enough for the specific bromothiazole substrate.
-
Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands.[2] For electron-rich heteroaryl halides like bromothiazoles, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are often more effective.[2] Pre-formed palladium complexes like Pd(PPh₃)₄ can also be a good starting point.[1][3] A small-scale screen of several catalyst systems is highly recommended to identify the most efficient one for your specific reaction.[2]
-
-
Improper Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that significantly influence reaction outcomes.
-
Solution: Optimization of the reaction temperature is crucial; in some cases, higher temperatures (e.g., refluxing in dioxane or toluene) may be necessary.[2] The base plays a key role in activating the boronic acid; common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][4] The solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF) should be selected to ensure the solubility of all reactants.[2][3]
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture, leading to deactivation.
-
Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis, a side reaction known as protodeboronation, which consumes the boronic acid and reduces the yield.
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
Common Side Products and Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.
-
Cause: The presence of oxygen can promote the oxidative homocoupling of boronic acids.[6] Also, if a Pd(II) precatalyst is used, its reduction to Pd(0) can sometimes be accompanied by homocoupling.[2]
-
Solution: Thoroughly degas the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst and maintain a positive pressure of inert gas throughout the reaction.[2] Using a Pd(0) precatalyst like Pd(PPh₃)₄ can also minimize this side reaction.[2]
-
-
Dehalogenation of the Bromothiazole: The bromo group on the thiazole is replaced by a hydrogen atom.
-
Cause: This can occur if the palladium complex, after oxidative addition, abstracts a hydride from another species in the reaction mixture (like a solvent or base) followed by reductive elimination.[6]
-
Solution: Optimize the choice of solvent and base. Using a non-protic solvent and a weaker base might reduce the incidence of dehalogenation.
-
-
Formation of Palladium Black: The palladium catalyst precipitates out of the solution as an inactive black solid.
-
Cause: This can be a sign of catalyst decomposition, often due to high temperatures or the presence of impurities.
-
Solution: Ensure the purity of all reagents and solvents. If precipitation occurs at high temperatures, try running the reaction at a lower temperature for a longer duration. The choice of ligand is also critical for stabilizing the palladium catalyst in solution.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the most effective for the Suzuki coupling of bromothiazoles?
There is no single "best" catalyst, as the optimal choice depends on the specific bromothiazole substrate and the coupling partner. However, catalyst systems that are effective for other electron-rich heteroaryl halides are a good starting point. Palladium precatalysts combined with bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often successful.[2] Palladacycle precatalysts are also known to be highly active.[2] It is highly recommended to perform a small-scale screen of several catalyst systems to identify the most efficient one for your specific reaction.[2]
Q2: What is the role of the base in the Suzuki coupling reaction?
The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[2][4] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][4] The strength and nature of the base can significantly impact the reaction rate and yield and should be carefully chosen and optimized.[2]
Q3: Can I perform a Suzuki coupling on a bromothiazole that has other functional groups?
A major advantage of the Suzuki coupling is its excellent functional group tolerance.[2] Many functional groups such as esters, ketones, amides, nitriles, and ethers are well-tolerated.[2] However, substrates with acidic protons (e.g., unprotected amines or alcohols) may require protection or the use of a stronger base to deprotonate them first.[2] Always check the compatibility of your specific functional groups with the chosen reaction conditions.
Q4: Is it necessary to use a phosphine ligand?
While phosphine ligands are very common and often essential for achieving high yields with challenging substrates like bromothiazoles, ligand-free Suzuki couplings have been reported, particularly for activated aryl halides.[2] In some cases, the solvent or the substrate itself can act as a ligand.[2] For bromothiazoles, a well-chosen phosphine ligand is generally recommended to enhance catalyst stability and activity.[2]
Data Presentation
The following tables summarize representative data for Suzuki coupling reactions of various bromo-heterocycles, which can serve as a guide for optimizing conditions for bromothiazole substrates.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | 2-Bromothiophene | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85 |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 75[2] |
| 5 | 2'-Bromo-2-aryl benzothiazole | Phenylboronic acid | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 83[2] |
This table is illustrative, and optimal conditions may vary depending on the specific substrates.[2]
Table 2: Performance of Palladium Catalysts in the Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole with Arylboronic Acids [3]
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| "Catalyst System 2" | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| "Catalyst System 3" | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 |
Experimental Protocols
General Procedure for Suzuki Coupling of a Bromothiazole with an Arylboronic Acid [1][2]
This protocol provides a general starting point. Optimization of reagents and conditions may be necessary for specific substrates.
Materials:
-
Bromothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1][5]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.[1]
-
Under the inert atmosphere, add the anhydrous solvent via syringe, followed by the palladium catalyst.[1]
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step experimental workflow for the Suzuki coupling of bromothiazoles.
References
Navigating Hantzsch Thiazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, is widely employed for the preparation of thiazole derivatives, which are pivotal scaffolds in numerous pharmaceutical agents. While celebrated for its robustness and generally high yields, the synthesis is not without its complexities. Undesired side reactions can arise, leading to product mixtures that complicate purification and reduce overall efficiency. This technical support center provides a comprehensive guide to troubleshooting these challenges, offering detailed insights into common side reactions, preventative measures, and purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hantzsch synthesis is yielding a mixture of products, resulting in a lower than expected yield of the desired 2-aminothiazole. What could be the cause?
A1: A common issue leading to product mixtures is a change in the regioselectivity of the reaction, particularly when conducted under acidic conditions. Instead of the exclusive formation of the anticipated 2-aminothiazole, a constitutional isomer, a 3-substituted 2-imino-2,3-dihydrothiazole, may also be formed.
The reaction's acidity plays a crucial role in directing the cyclization step. In neutral or basic media, the reaction reliably produces the 2-aminothiazole. However, the presence of strong acid can lead to the protonation of the thiourea-derived intermediate at different sites, enabling a competing cyclization pathway that results in the imino isomer.
Troubleshooting Workflow: Addressing Isomeric Impurities
Caption: Troubleshooting workflow for low yields due to isomeric byproduct formation.
Quantitative Data on Regioselectivity:
The following table, adapted from studies on the influence of reaction conditions, illustrates the significant impact of acidity on the product distribution.
| α-Haloketone | Thiourea | Conditions | Yield of 2-Aminothiazole (%) | Yield of 2-Iminothiazole Isomer (%) |
| Chloroacetone | N-Methylthiourea | Ethanol, reflux | 85 | 0 |
| Chloroacetone | N-Methylthiourea | 10M HCl-EtOH (1:2), 80°C, 20 min | 15 | 73 |
| Phenacyl bromide | N-Phenylthiourea | Ethanol, reflux | 92 | 0 |
| Phenacyl bromide | N-Phenylthiourea | Acetic Acid, reflux | 70 | 25 |
Experimental Protocol: Neutralization and Workup
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). The desired 2-aminothiazole and the 2-iminothiazole isomer will likely have different Rf values, allowing for visualization of the product mixture.
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the reaction mixture with stirring until the pH is neutral (pH ~7). This step is crucial to prevent further acid-catalyzed side reactions during workup.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of your specific thiazole derivative.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
Q2: I observe multiple spots on my TLC plate even after running the reaction under neutral conditions. What other side reactions could be occurring?
A2: Besides the formation of regioisomers, other side reactions can lead to a complex product mixture. These often stem from the reactivity of the starting materials themselves.
-
Favorskii Rearrangement of α-Haloketone: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives. While the Hantzsch synthesis is typically not performed under strongly basic conditions, localized high concentrations of base or the use of a strongly basic thioamide could potentially trigger this side reaction.
-
Formation of Di-halogenated Byproducts: The synthesis of the α-haloketone starting material, often through direct halogenation of a ketone, can sometimes yield small amounts of di-halogenated species. These can react with the thioamide to form undesired bis-thiazole or other complex heterocyclic systems.
-
Over-alkylation: The nitrogen atoms in the newly formed aminothiazole ring are nucleophilic and can potentially react with any remaining α-haloketone, leading to N-alkylation byproducts.
Logical Relationship of Side Reactions
Caption: Potential side reactions originating from reactants and the product.
Q3: How can I effectively purify my target 2-aminothiazole from the isomeric iminothiazole and other byproducts?
A3: The purification strategy will depend on the physical properties of your specific thiazole derivative and the nature of the impurities.
Purification Strategy Selection
Caption: Decision tree for selecting a suitable purification method.
Experimental Protocol: Purification by Column Chromatography
-
Adsorbent: Silica gel is the most common stationary phase for the separation of thiazole derivatives.
-
Solvent System (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio will need to be determined by TLC analysis of the crude mixture. Start with a higher proportion of the non-polar solvent and gradually increase the polarity to elute the compounds.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack it into a glass column.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions. Monitor the separation by TLC. The less polar compounds will typically elute first.
-
Fraction Analysis: Combine the fractions containing the pure desired product (as determined by TLC) and concentrate the solvent under reduced pressure to yield the purified 2-aminothiazole.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. Common solvents for recrystallizing 2-aminothiazoles include ethanol, methanol, or mixtures of ethanol and water.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly. For instance, 2-amino-4-phenylthiazole can be effectively recrystallized from methanol.[1]
References
Improving the yield of the halogen dance rearrangement for 4-bromothiazoles
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve the yield of the halogen dance rearrangement for 4-bromothiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the halogen dance rearrangement in the context of 4-bromothiazoles?
A1: The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring.[1][2] For 4-bromothiazole, this typically involves deprotonation at the C5 position by a strong base, followed by a series of intermolecular bromine-lithium exchanges that ultimately lead to the thermodynamically more stable 5-lithio-4-bromothiazole intermediate. This intermediate can then be trapped with an electrophile to yield a 5-substituted-4-bromothiazole.
Q2: Why would I perform a halogen dance on 4-bromothiazole instead of a direct C-H lithiation/bromination sequence?
A2: A key advantage of the halogen dance is its ability to install functionality at positions that are difficult to access through classical methods.[1][2] Direct deprotonation of a substituted thiazole might occur at a different, more acidic site. The halogen dance allows for the formation of an organometallic intermediate at a specific location, directed by the initial halogen position, which can then be functionalized.
Q3: Which bases are most effective for inducing the halogen dance on 4-bromothiazoles?
A3: Strong, non-nucleophilic lithium amide bases are typically used to initiate the halogen dance through deprotonation. Lithium diisopropylamide (LDA) is a common choice.[3][4] Alkyllithiums like n-BuLi or t-BuLi can also be used, but they may introduce side reactions such as lithium-halogen exchange at the C4 position or nucleophilic attack.
Q4: What is the main driving force for the halogen migration in this reaction?
A4: The primary driving force for the halogen dance rearrangement is thermodynamics. The reaction proceeds towards the formation of the most stable organolithium intermediate.[1] In the case of 4-bromothiazole, the 5-lithio species is often thermodynamically favored over other possible lithiated intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the halogen dance rearrangement of 4-bromothiazoles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Ineffective Deprotonation: The base may be degraded or not strong enough. 2. Incorrect Temperature: The reaction may be too warm, leading to base decomposition or side reactions.[1] 3. Poor Quenching: The electrophile may be unreactive or added at the wrong temperature. | 1. Use freshly prepared or titrated LDA. Ensure all reagents and solvents are strictly anhydrous. 2. Maintain a low temperature (typically -78 °C) during deprotonation and electrophilic quench.[3] 3. Use a highly reactive electrophile. Add the electrophile at -78 °C and allow the reaction to warm slowly. |
| Mixture of Isomers (Incomplete "Dance") | 1. Insufficient Reaction Time/Temperature: The rearrangement may not have reached thermodynamic equilibrium. 2. Premature Quenching: The electrophile was added before the halogen migration was complete. | 1. After the initial deprotonation at low temperature, consider allowing the reaction to warm slightly (e.g., to -40 °C or 0 °C) for a defined period to facilitate the migration before re-cooling for the quench. Monitor reaction progress via timed aliquots if possible. 2. Increase the time between base addition and electrophile addition. |
| Formation of Debrominated Byproduct | 1. Proton Source: Presence of adventitious water or other proton sources in the reaction. 2. Reductive Dehalogenation: The lithiated intermediate is quenched by a proton source instead of the desired electrophile. | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. 2. Quench the reaction at low temperature (-78 °C) with the electrophile. Ensure the electrophile is also anhydrous. |
| Formation of Butylated or Other Alkylated Byproducts | 1. Use of Alkyllithium Base: n-BuLi or t-BuLi can act as both a base and a nucleophile, or the resulting butyl bromide can be reactive. | 1. Switch to a non-nucleophilic amide base like LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). This minimizes the risk of adding an alkyl group to the thiazole ring. |
Data Presentation: Influence of Reaction Parameters
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale & Comments |
| Base | LDA | Moderate | LiTMP | Potentially Higher | LiTMP is more sterically hindered, which can sometimes lead to cleaner deprotonations with fewer side reactions. |
| Temperature | -78 °C throughout | Low to Moderate | -78 °C then warm to -40 °C before quench | Potentially Higher | A brief warming period can accelerate the migration to the thermodynamic product before quenching at low temperature.[1] |
| Solvent | THF | Baseline | THF with TMEDA | Potentially Higher | The additive TMEDA can break up lithium aggregates, increasing the effective basicity and potentially improving the rate of deprotonation. |
| Electrophile | CO₂ | Moderate | I₂ | Moderate to High | The reactivity of the electrophile plays a role. Highly reactive electrophiles can trap the lithiated species more efficiently. |
Note: Yields are illustrative and will be highly dependent on the specific substrate, electrophile, and precise reaction conditions.
Experimental Protocols
General Protocol for the Halogen Dance of 4-Bromothiazole and Electrophilic Quench
This protocol is adapted from procedures for similar heterocyclic systems.[3][5]
Materials:
-
4-Bromothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Electrophile (e.g., iodine, N,N-dimethylformamide, etc.)
-
Standard oven-dried glassware for anhydrous, inert-atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
LDA Preparation: To a stirred solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 20 minutes, then warm to 0 °C for 15-20 minutes to ensure complete formation of the LDA solution.
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Deprotonation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of 4-bromothiazole (1.0 equivalent) in anhydrous THF dropwise.
-
Halogen Dance: Stir the reaction mixture at -78 °C for 1-2 hours. Optional optimization: for a more complete migration, the reaction can be allowed to warm to a higher temperature (e.g., -40 °C) for 30-60 minutes.
-
Electrophilic Quench: Cool the reaction mixture back to -78 °C (if warmed). Add the electrophile (1.2-1.5 equivalents) dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism
References
Technical Support Center: Cross-Coupling Reactions with Sulfur-Containing Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving sulfur-containing heterocycles. Catalyst poisoning by sulfur is a significant hurdle in organic synthesis, leading to low yields and reaction failures. This guide offers practical solutions and preventative measures to ensure successful outcomes in your experiments.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with sulfur-containing substrates.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
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Scenario: You are attempting a Suzuki-Miyaura coupling between a sulfur-containing heteroaryl halide (e.g., 2-bromothiophene) and an arylboronic acid, but you observe a low yield or no product formation.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Sulfur | The sulfur atom in the heterocycle can irreversibly bind to the palladium catalyst, deactivating it.[1] 1. Increase Catalyst Loading: A simple first step is to increase the palladium catalyst loading to 3-5 mol%. 2. Select a Robust Ligand: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways. N-heterocyclic carbene (NHC) ligands are also a good alternative. 3. Use a Pre-formed Catalyst: Employ a well-defined palladium pre-catalyst, such as a palladacycle, which can be more resistant to poisoning than catalysts generated in situ. |
| Inefficient Oxidative Addition | The C-X bond of the sulfur-containing heterocycle may be difficult to activate. |
| 1. Change the Halide: If possible, use a more reactive halide (I > Br > Cl). 2. Optimize Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments. Microwave heating can also be effective in driving the reaction forward. | |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading, especially if it is electron-deficient. |
| 1. Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄ or Cs₂CO₃. 2. Convert to a Boronate Ester: Protect the boronic acid as a pinacol or MIDA ester to improve its stability. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
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Scenario: You are performing a Buchwald-Hartwig amination with a sulfur-containing heteroaryl halide (e.g., 2-chlorothiazole) and an amine, but the reaction stalls, leaving unreacted starting material.
| Potential Cause | Troubleshooting Steps |
| Progressive Catalyst Deactivation | The catalyst is initially active but is slowly poisoned by the sulfur-containing substrate over time. |
| 1. Slow Addition of the Substrate: Instead of adding the sulfur-containing heterocycle all at once, add it portion-wise or via a syringe pump over several hours. This maintains a low concentration of the poisoning species at any given time. 2. Employ a Dual Ligand System: In some cases, a combination of a strongly coordinating phosphine ligand and a secondary ligand can enhance catalyst stability and activity.[2] | |
| Inappropriate Base | The choice of base is critical and can influence the rate of both the desired reaction and catalyst decomposition. |
| 1. Screen Different Bases: Test a range of bases, from strong (NaOtBu, LiHMDS) to weaker (K₂CO₃, Cs₂CO₃), to find the optimal balance for your specific substrates. 2. Ensure Base Solubility: Use a solvent system in which the base is at least partially soluble to ensure its availability for the catalytic cycle. | |
| Poor Ligand Choice | The ligand may not be suitable for the specific combination of substrates. |
| 1. Consult Ligand Selection Guides: Refer to literature on Buchwald-Hartwig aminations for recommended ligands for your class of substrates. For heteroaromatic substrates, ligands like BrettPhos and Josiphos are often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of palladium catalyst poisoning by sulfur-containing heterocycles?
A1: The primary mechanism of catalyst poisoning involves the strong coordination of the sulfur atom's lone pair of electrons to the palladium metal center. This forms a stable palladium-sulfur bond, which blocks the active sites of the catalyst, preventing the substrate from binding and participating in the catalytic cycle.[1][3] In some cases, this can lead to the formation of catalytically inactive palladium sulfide species.
Q2: Are all sulfur-containing heterocycles equally problematic?
A2: No, the degree of catalyst poisoning can vary depending on the structure of the heterocycle. Thiophenes and thiazoles are well-known catalyst poisons. The electron density on the sulfur atom and its steric accessibility play a significant role. For instance, substituents near the sulfur atom may hinder its ability to coordinate to the palladium center, reducing its poisoning effect.
Q3: How can I choose the best ligand to overcome catalyst poisoning?
A3: The ideal ligand should be a strong electron donor and sterically bulky.
-
Electron-donating ligands increase the electron density on the palladium center, which can weaken the Pd-S bond and make the catalyst less susceptible to poisoning.
-
Sterically bulky ligands can create a "protective pocket" around the palladium atom, sterically hindering the approach of the sulfur-containing substrate to the metal center.
-
Recommended Ligands: For Suzuki-Miyaura reactions, Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are often excellent choices. For Buchwald-Hartwig aminations, ligands such as BrettPhos, Josiphos, and Xantphos have shown good performance with challenging substrates.
Q4: Can using a different metal catalyst, other than palladium, be a solution?
A4: Yes, in some cases, switching to a different transition metal catalyst can be a viable strategy. Nickel catalysts, for example, are often more tolerant to sulfur-containing functional groups than palladium catalysts.[4] Copper-catalyzed cross-coupling reactions can also be an alternative for the formation of C-S bonds.[5] However, the reaction conditions and substrate scope for these alternative metals may differ significantly from palladium-catalyzed reactions, requiring substantial optimization.
Q5: Are there any general preventative measures I can take to minimize catalyst poisoning?
A5: Absolutely. Adhering to good laboratory practices is crucial.
-
Use High-Purity Reagents: Ensure that your substrates, solvents, and other reagents are free from sulfur-containing impurities.
-
Maintain an Inert Atmosphere: Oxygen can degrade both the palladium catalyst and the phosphine ligands. Always perform your reactions under an inert atmosphere of argon or nitrogen and use degassed solvents.
-
Optimize Reaction Conditions: Use the lowest possible catalyst loading that gives a reasonable reaction rate. Also, try to keep the reaction temperature as low as possible to minimize catalyst decomposition.
Quantitative Data Summary
The following tables provide a summary of quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions with representative sulfur-containing heterocycles, highlighting the impact of different catalyst systems on reaction yield.
Table 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 85 |
| PEPPSI-IPr (2) | - | K₃PO₄ | Dioxane | 80 | 92 |
Table 2: Buchwald-Hartwig Amination of 2-Chlorothiazole with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 45 |
| Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 91 |
| XPhos-G3 (2) | - | K₂CO₃ | t-AmylOH | 100 | 88 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Iodobenzothiophene with 4-Methoxyphenylboronic Acid
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Reaction Setup: To a flame-dried Schlenk tube, add 2-iodobenzothiophene (260 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst SPhos-G3 (3 mol%, 22.7 mg).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromothiazole with Aniline
-
Reaction Setup: In a glovebox, add 2-bromothiazole (164 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol) to an oven-dried vial.
-
Catalyst Addition: Add the palladium pre-catalyst BrettPhos-G3 (2 mol%, 18.2 mg).
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to obtain the desired N-phenylthiazol-2-amine.
Visualizations
Caption: Mechanism of Palladium Catalyst Poisoning by a Sulfur-Containing Heterocycle.
Caption: Troubleshooting Workflow for Low-Yielding Cross-Coupling Reactions.
Caption: Logic Diagram for Ligand Selection to Counteract Catalyst Poisoning.
References
Managing the exothermic nature of 2-aminothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazole. The content focuses on managing the exothermic nature of the reaction, particularly in the context of the widely used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch synthesis for 2-aminothiazole?
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. In the case of 2-aminothiazole, the synthesis involves the reaction of an α-haloketone (or an equivalent thereof, such as chloroacetaldehyde) with thiourea.[1][2] The reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
Q2: Is the Hantzsch synthesis of 2-aminothiazole an exothermic reaction?
Yes, the Hantzsch synthesis of 2-aminothiazole is known to be an exothermic reaction. While specific calorimetric data such as the heat of reaction (ΔHr) is not widely published in readily available literature, the formation of new bonds and the aromatization of the thiazole ring contribute to the release of heat. As with many exothermic reactions, there is a potential for thermal runaway if the reaction is not properly controlled, especially on a larger scale.
Q3: What are the typical solvents and reaction temperatures for this synthesis?
A variety of solvents can be used, with alcohols such as ethanol and methanol being common choices.[1] Some procedures also utilize aqueous solutions or solvent-free conditions.[3] Reaction temperatures can range from room temperature to the reflux temperature of the chosen solvent. For instance, some protocols suggest temperatures between 45°C and 70°C, while microwave-assisted syntheses may be conducted at higher temperatures, such as 90°C.
Q4: What are the main safety concerns associated with 2-aminothiazole synthesis?
The primary safety concerns are:
-
Exothermic Reaction: The potential for a rapid increase in temperature and pressure if the reaction rate becomes uncontrolled.
-
Hazardous Reactants: α-haloketones are often lachrymatory and corrosive. Thiourea is a suspected carcinogen.
-
Byproducts: The reaction can produce hydrogen halides (e.g., HCl or HBr) as byproducts.
Q5: Can this reaction be performed under "green" or more environmentally friendly conditions?
Yes, there is growing interest in developing greener synthetic routes for 2-aminothiazole. This includes the use of less hazardous solvents (like water), catalysts to improve efficiency at lower temperatures, and methods like ultrasonic or microwave irradiation to reduce reaction times.
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)
Symptoms:
-
A sudden and sharp rise in the reaction mixture's temperature, exceeding the target temperature.
-
Vigorous boiling of the solvent, even if the external heating is removed.
-
Noticeable increase in pressure within the reaction vessel.
-
Evolution of fumes.
Possible Causes:
-
Rapid addition of reactants: Adding the α-haloketone to the thiourea solution too quickly can lead to a rapid release of heat.
-
Inadequate cooling: Insufficient cooling capacity of the ice bath or cooling jacket for the scale of the reaction.
-
Poor stirring: Inefficient mixing can lead to localized "hot spots" where the reaction accelerates.
-
High concentration of reactants: More concentrated solutions will generate more heat per unit volume.
Solutions:
| Parameter | Recommended Action | Rationale |
| Reactant Addition | Add the α-haloketone dropwise or in small portions to the thiourea solution. | Allows for the dissipation of heat as it is generated, preventing accumulation. |
| Cooling | Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or ice-salt). For larger scale, use a cryostat or cooling jacket. | Provides a means to remove the heat generated by the reaction. |
| Stirring | Use a magnetic stirrer or overhead stirrer to ensure vigorous and efficient mixing of the reaction mixture. | Prevents the formation of localized hot spots and ensures even temperature distribution. |
| Concentration | Start with more dilute solutions, especially when performing the reaction for the first time or at a larger scale. | Reduces the rate of heat generation per unit volume. |
| Monitoring | Continuously monitor the internal temperature of the reaction with a thermometer. | Allows for immediate intervention if the temperature begins to rise unexpectedly. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.
Reactants and Reagents:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to a low temperature (around 100°C).
-
Stir the reaction mixture for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the solid product to air dry.
Visualizations
Experimental Workflow for Managing Exotherm
Caption: Workflow for managing the exothermic reaction during 2-aminothiazole synthesis.
Troubleshooting Logic for Temperature Excursion
Caption: Decision-making process for troubleshooting a temperature excursion.
References
Validation & Comparative
Reactivity Showdown: 2-Bromothiazol-4-amine vs. 2-Chloro-4-aminothiazole in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, 2-halothiazoles are valuable building blocks for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. This guide provides an objective comparison of the reactivity of 2-bromothiazol-4-amine and 2-chloro-4-aminothiazole in two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The fundamental difference in reactivity between these two halo-aminothiazoles lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, a key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The generally accepted trend for halide reactivity in this step is I > Br > Cl. This is attributed to the bond dissociation energy of the carbon-halogen bond, with the C-Br bond being weaker and therefore more readily cleaved by the palladium catalyst than the stronger C-Cl bond.
This disparity in reactivity often translates to more forcing reaction conditions—such as higher temperatures, longer reaction times, and the need for more specialized and often more expensive catalyst systems—to achieve comparable yields with chloro-substrates as compared to their bromo-counterparts.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing this compound and 2-chloro-4-aminothiazole in this reaction, the bromo derivative is expected to be significantly more reactive. This generally allows for the use of a wider range of palladium catalysts and ligands under milder conditions to achieve high yields.
Table 1: Expected Comparison of Suzuki-Miyaura Coupling Parameters
| Parameter | This compound | 2-Chloro-4-aminothiazole | Rationale |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often suffice. | Often requires more active, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. | The stronger C-Cl bond requires a more electron-rich and sterically demanding ligand to facilitate oxidative addition. |
| Reaction Temperature | Typically 80-100 °C. | Often requires higher temperatures (100-120 °C or higher). | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Reaction Time | Generally shorter reaction times (2-12 hours). | Typically longer reaction times (12-24 hours or more). | The slower rate of oxidative addition for the chloro-substrate necessitates longer reaction times for complete conversion. |
| Yield | Generally high yields can be achieved under optimized conditions. | Yields can be variable and are highly dependent on the choice of catalyst, ligand, and reaction conditions. Side reactions like hydrodechlorination can lower the yield. | The lower reactivity of the C-Cl bond can lead to incomplete conversion and the prevalence of side reactions at higher temperatures. |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a crucial role. This compound is expected to be the more reactive coupling partner in this transformation as well. The C-Br bond's greater propensity for oxidative addition allows for a broader scope of amine coupling partners and generally milder reaction conditions.
For 2-chloro-4-aminothiazole, successful Buchwald-Hartwig amination often necessitates the use of more sophisticated catalyst systems, typically employing sterically hindered and electron-rich phosphine ligands, to achieve good to excellent yields.
Table 2: Expected Comparison of Buchwald-Hartwig Amination Parameters
| Parameter | This compound | 2-Chloro-4-aminothiazole | Rationale |
| Catalyst System | A wider range of palladium catalysts and phosphine ligands can be effective. | Often requires specialized, bulky, and electron-rich ligands (e.g., RuPhos, BrettPhos) to promote the challenging oxidative addition step. | The inertness of the C-Cl bond necessitates a highly active catalyst system to facilitate its cleavage. |
| Base | A variety of strong, non-nucleophilic bases can be used (e.g., NaOtBu, K₃PO₄). | Often requires a very strong base (e.g., LHMDS, KHMDS) to facilitate the catalytic cycle. | The choice of base is critical and often needs to be stronger for the less reactive chloro-substrate. |
| Reaction Temperature | Typically 90-110 °C. | Often requires higher temperatures (110-130 °C). | Increased thermal energy is necessary to drive the oxidative addition of the C-Cl bond. |
| Reaction Time | Generally moderate reaction times (6-18 hours). | Typically longer reaction times (18-36 hours). | The slower catalytic turnover with the chloro-substrate leads to longer required reaction times. |
| Yield | Generally good to excellent yields. | Can be highly variable and prone to side reactions like hydrodechlorination, especially with less nucleophilic amines. | The more forcing conditions required for C-Cl activation can lead to catalyst decomposition and unwanted side reactions. |
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on established procedures for similar heterocyclic halides and should serve as a good starting point for optimization with this compound and 2-chloro-4-aminothiazole.
Experimental Protocol 1: Suzuki-Miyaura Coupling of a 2-Halothiazol-4-amine
Materials:
-
2-Halothiazol-4-amine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halothiazol-4-amine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromo-derivative, 110 °C for the chloro-derivative) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazol-4-amine.
Experimental Protocol 2: Buchwald-Hartwig Amination of a 2-Halothiazol-4-amine
Materials:
-
2-Halothiazol-4-amine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 2-halothiazol-4-amine and the anhydrous solvent.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C for the bromo-derivative, 120 °C for the chloro-derivative) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-aminothiazole derivative.
Visualizing the Catalytic Cycles and Workflow
To further aid in the understanding of these transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of Halothiazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds in a vast array of pharmaceuticals and functional materials. For drug development professionals and researchers focused on thiazole-containing scaffolds, the choice of an optimal palladium catalyst system is paramount to ensure high efficiency, yield, and purity. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of halothiazoles, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficiency of the Suzuki-Miyaura coupling of halothiazoles is highly dependent on the selection of the palladium catalyst, ligand, base, and solvent. Below is a summary of the performance of different palladium catalyst systems in the coupling of various halothiazoles with arylboronic acids, compiled from literature sources.
| Halothiazole Substrate | Arylboronic Acid | Palladium Catalyst / Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chlorobenzo[d]thiazole | Phenylboronic acid | Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85[1] |
| 5-Bromo-2-chlorobenzo[d]thiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 3 | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 5-Bromo-2-chlorobenzo[d]thiazole | 3-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | 2 | K₃PO₄ | DMF | 110 | 6 | 78 |
| 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ | 3 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~90 |
| 2-Chlorothiazole | Phenylboronic acid | XPhos Pd G3 | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 |
| 5-Bromothiazole | 4-Tolylboronic acid | PEPPSI-IPr | 1 | K₂CO₃ | THF | 60 | 2 | 88 |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Not specified | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | Not specified | 55 (di-coupled)[1] |
| 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Various arylboronic acids | Pd(PPh₃)₄ | 10 | K₂CO₃ | Dimethoxyethane | 80 | Overnight | Variable (up to completion)[2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. This table serves as a comparative guide.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for the Suzuki coupling of halothiazoles using different catalyst systems.
Protocol 1: Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole using Pd(PPh₃)₄
This protocol is a classic example of a Suzuki coupling reaction using a common and commercially available palladium catalyst.
Materials:
-
5-Bromo-2-chlorobenzo[d]thiazole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-chlorobenzo[d]thiazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture of toluene and water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Suzuki Coupling of a Bromothiazole Derivative using a Buchwald Ligand Precatalyst
This protocol utilizes a modern, highly active Buchwald precatalyst, which often allows for lower catalyst loadings and milder reaction conditions.
Materials:
-
Bromothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
XPhos Pd G3 (buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add the bromothiazole derivative, arylboronic acid, XPhos Pd G3, and K₃PO₄ to a reaction vial equipped with a stir bar.
-
Add 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Mandatory Visualizations
General Experimental Workflow for Suzuki Coupling of Halothiazoles
The following diagram illustrates a typical experimental workflow for the palladium-catalyzed Suzuki coupling of a halothiazole with an arylboronic acid.
References
Unlocking Precision: A Comparative Guide to Structure-Activity Relationships of 2-Aminothiazole Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of structure-activity relationship (SAR) studies across key kinase targets, supported by experimental data and detailed protocols to aid in the development of next-generation therapeutics.
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including the FDA-approved drug Dasatinib.[1][2] Its versatility allows for substitutions at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide delves into the SAR of 2-aminothiazole derivatives targeting four critical classes of kinases: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Src Family Kinases, and p38 Mitogen-Activated Protein Kinase (MAPK).
Comparative Analysis of 2-Aminothiazole Kinase Inhibitors
The following tables summarize the inhibitory activities of representative 2-aminothiazole-based compounds against their primary kinase targets and, where available, a selection of off-target kinases to illustrate selectivity.
Table 1: 2-Aminothiazole Inhibitors of Cyclin-Dependent Kinases (CDKs)
| Compound | R1 | R2 | CDK2 IC50 (nM) | CDK5 IC50 (nM) | Selectivity (CDK5/CDK2) | Reference |
| 1 | Isopropyl | Isobutyramide | 320 | ~320 | 1 | [3] |
| 2 | Phenyl | 4-(morpholin-4-yl)benzamide | 1.5 | 18 | 12 | [3] |
| 3 | 4-Fluorophenyl | 4-(piperazin-1-yl)benzamide | 0.9 | - | - | [4] |
Structure-Activity Relationship (SAR) Insights for CDK Inhibitors:
-
High-throughput screening identified N-(5-isopropyl-thiazol-2-yl)isobutyramide (Compound 1) as a moderately potent inhibitor of both CDK2 and CDK5.[3]
-
Systematic exploration of the R1 and R2 positions led to significant improvements in potency and selectivity.
-
Replacing the isopropyl group at R1 with aromatic rings, such as phenyl or substituted phenyl groups, generally enhances potency.
-
Modifications at the R2 position with larger, more complex moieties like benzamides containing morpholine or piperazine have been shown to dramatically increase potency against CDK2 and introduce selectivity over other kinases like CDK5.[3] For instance, compound 14 from a study showed an IC50 in the 1-10 nM range for CDK2.[4]
Table 2: 2-Aminothiazole Inhibitors of Aurora Kinases
| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Flt3 IC50 (nM) | Reference |
| 4 | 4-Methyl-5-(pyrimidin-4-yl) | 4-Morpholinophenylamino | 79 | - | >10000 | [5] |
| 5 | 5-Bromo | N-methylbenzamide | 140 | - | - | [5] |
| 6 | 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivative | - | 8.0 (Ki) | 9.2 (Ki) | - | [5] |
Structure-Activity Relationship (SAR) Insights for Aurora Kinase Inhibitors:
-
The 2-aminothiazole core is a viable scaffold for developing potent Aurora kinase inhibitors.[5]
-
Substitutions at the 4- and 5-positions of the thiazole ring, as well as the 2-amino group, are critical for activity.
-
For instance, compounds with a pyrimidine moiety attached to the thiazole ring have demonstrated potent inhibition of Aurora A.[5]
-
The nature of the substituent on the 2-anilino group significantly influences potency.
-
While potent inhibitors have been developed, achieving high cellular penetration remains a challenge that requires further chemical optimization.[5]
Table 3: 2-Aminothiazole Inhibitors of Src Family Kinases (SFKs)
| Compound | Core Modification | Src IC50 (nM) | Lck IC50 (nM) | Abl IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 0.55 | 1.1 | 0.6 | [2][6] |
| Analog 12m | Variation of Dasatinib structure | <1 | 1 | 3 | [2] |
| KX2-391 | Dual Src/tubulin inhibitor | 67,000 | - | - | [7] |
Structure-Activity Relationship (SAR) Insights for Src Family Kinase Inhibitors:
-
The 2-aminothiazole scaffold was the starting point for the discovery of the potent pan-Src kinase inhibitor, Dasatinib.[2][6]
-
Optimization of a screening hit with an initial Lck IC50 of 6.6 µM led to nanomolar and subnanomolar inhibitors through extensive SAR studies.[2]
-
The carboxamide group at the 5-position of the thiazole ring is a key feature for potent inhibition.
-
The N-substituted pyrimidine at the 2-amino position and the substituted phenyl group on the carboxamide are crucial for high-affinity binding to the ATP pocket of Src family kinases.
Table 4: 2-Aminothiazole Inhibitors of p38 MAPK
| Compound | R1 | R2 | p38α IC50 (µM) | Reference |
| 7 | Phenyl | Phenylamino | 0.1 - 2 | [8] |
| 8 | Substituted Phenyl | Substituted Phenylamino | 0.1 - 2 | [8] |
Structure-Activity Relationship (SAR) Insights for p38 MAPK Inhibitors:
-
Structure-based de novo design has led to the identification of phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffolds as inhibitors of p38 MAPK.[8]
-
These compounds exhibit IC50 values in the low micromolar to sub-micromolar range.[8]
-
The phenyl groups at both the R1 and R2 positions are important for occupying the ATP-binding site of p38 MAPK. Further substitutions on these phenyl rings can be explored to improve potency and selectivity.
Key Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and the experimental approaches to study them is crucial for understanding the context of kinase inhibition.
Signaling Pathways
Caption: CDK2 Signaling in Cell Cycle and Apoptosis.
Caption: Aurora Kinase Signaling in Mitosis.
Caption: Src Kinase Signaling in Cellular Processes.
Caption: p38 MAPK Signaling in Inflammation.
Experimental Workflows
Caption: General Workflow for a Biochemical Kinase Assay.
Caption: Workflow for a Cell Proliferation MTT Assay.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline for determining the in vitro potency of 2-aminothiazole inhibitors against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
ATP
-
2-Aminothiazole test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 2-aminothiazole inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor or vehicle control.
-
2 µL of enzyme solution.
-
2 µL of substrate/ATP mixture to initiate the reaction.[10]
-
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).[10][11]
-
Signal Generation:
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of 2-aminothiazole inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Aminothiazole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide for CDK, Aurora, Src, and p38 MAPK inhibitors demonstrate the chemical tractability of this core and provide a roadmap for future drug discovery efforts. By leveraging the provided comparative data and detailed experimental protocols, researchers can accelerate the development of novel 2-aminothiazole-based kinase inhibitors with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to In-Silico Docking of 2-Aminothiazole Derivatives with Therapeutic Protein Targets
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active compounds. Its versatility and ability to interact with a wide array of biological targets have made it a focal point in the discovery of novel therapeutics. In-silico molecular docking has emerged as an indispensable tool in this endeavor, providing valuable insights into the binding mechanisms of 2-aminothiazole derivatives at the molecular level. This guide offers a comparative analysis of recent in-silico docking studies, presenting key quantitative data and detailed experimental protocols to aid researchers in the rational design of new and more potent drug candidates.
Comparative Docking Analysis
The following tables summarize the in-silico performance of various 2-aminothiazole derivatives against a range of therapeutically relevant protein targets. These studies highlight the broad spectrum of activities associated with this scaffold, from anticancer and antimicrobial to antioxidant and enzyme inhibition.
Anticancer Targets
| 2-Aminothiazole Derivative Class | Target Protein (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Key Findings & Reference |
| Designed 2-aminothiazole derivatives | Hec1/Nek2 | Not specified, but led to the selection of three lead molecules for further studies. | These compounds were designed based on a QSAR model and showed promising interactions, suggesting their potential as novel anticancer agents.[1][2] |
| Novel 2-aminothiazole derivatives (1a & 2a) | mTOR (4DRH) & EGFR (4RJ3) | Stronger binding affinities than doxorubicin and rapamycin (specific values not detailed in abstract). | Compounds 1a and 2a were identified as lead candidates for breast cancer treatment due to their superior predicted binding to mTOR and EGFR.[3][4] |
| Designed 2-aminothiazole derivative (1a) | Aurora Kinase (1MQ4) | -9.67 | Compound 1a demonstrated the highest docking score among 30 designed derivatives, indicating strong potential as an Aurora Kinase inhibitor for breast cancer therapy. |
| Thiazolo-[2,3-b]quinazolinone derivative (17) | EGFR-TKD | -8.26 ± 0.0033 | This derivative exhibited a better binding energy score than the known inhibitor erlotinib (-7.54 ± 0.1411 kcal/mol), suggesting potent inhibitory activity.[5] |
Antimicrobial and Antifungal Targets
| 2-Aminothiazole Derivative Class | Target Protein (PDB ID) | Inhibition Constant (Ki) / Binding Energy (kcal/mol) | Key Findings & Reference |
| N-substituted thiazole derivatives | FabH (3iL9) | MolDock Score of -157.086 for the lead compound. | The study affirmed the significant antimicrobial potential of the designed N-substituted thiazole derivatives based on their docking scores. |
| 2-aminothiazole derivatives | Not specified | Binding energies of -8.7 kcal/mol (Bacillus cereus protein) and not specified for Candida albicans protein. | Certain derivatives showed high affinity for proteins from both bacterial and fungal pathogens, indicating broad-spectrum antimicrobial potential.[6] |
Enzyme Inhibition and Antioxidant Targets
| 2-Aminothiazole Derivative | Target Protein (PDB ID) | Inhibition Constant (Ki) / Binding Energy (kcal/mol) | Key Findings & Reference |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA I, hCA II, AChE, BChE | -6.75, -7.61, -7.86, -7.96 (respectively) | This compound showed the highest inhibitory potency against several metabolic enzymes in a molecular docking analysis.[7] |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 µM | Exhibited the best in-vitro inhibition against human carbonic anhydrase I.[7] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II, AChE, BChE | 0.124 ± 0.017 µM, 0.129 ± 0.030 µM, 0.083 ± 0.041 µM (respectively) | Demonstrated the best in-vitro inhibition against hCA II, AChE, and BChE.[7] |
| 2-amino-4-(4-bromophenyl) thiazole | α-glucosidase (α-Glu) | 56.61 ± 1.31 µM | Showed the highest potency for α-glucosidase inhibition among the studied derivatives, suggesting potential for diabetes treatment.[8][9] |
| Novel 2-aminothiazole derivatives (3a & 3d) | Oxidoreductase (2CDU & 3NM8) | -6.64 (for the lead compound) | Compounds 3a and 3d displayed the strongest binding affinity, indicating their potential as antioxidant agents.[10][11] |
Experimental Protocols
The following is a synthesized overview of the methodologies commonly employed in the in-silico docking of 2-aminothiazole derivatives, based on the reviewed literature.
Protein Preparation
-
Structure Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential co-factors.
-
Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and partial charges (e.g., Gasteiger charges) are assigned to each atom. This step is crucial for accurately simulating electrostatic interactions.
-
Active Site Definition: The binding site of the protein is defined. This can be done by identifying the pocket occupied by a co-crystallized ligand or by using binding site prediction algorithms. A grid box is then generated around the defined active site to encompass the volume where the docking simulation will be performed.
Ligand Preparation
-
Structure Generation: The 2D structures of the 2-aminothiazole derivatives are drawn using chemical drawing software and are subsequently converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain stable, low-energy conformations.
-
Charge Assignment and Rotatable Bonds: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined. This allows for conformational flexibility of the ligand during the docking process.
Molecular Docking Simulation
-
Software: A variety of software packages are used for molecular docking, with AutoDock, Glide, and Molegro Virtual Docker being commonly cited.
-
Docking Algorithm: The choice of algorithm depends on the software used. For example, the Lamarckian Genetic Algorithm is frequently employed in AutoDock. These algorithms explore a wide range of possible conformations and orientations of the ligand within the protein's active site.
-
Simulation Execution: The docking simulation is run to generate a set of possible binding poses for each ligand.
Analysis of Results
-
Scoring and Ranking: The generated poses are ranked based on a scoring function, which estimates the binding affinity (e.g., binding energy, docking score). The poses with the most favorable scores are selected for further analysis.
-
Interaction Analysis: The top-ranked poses are visually inspected to analyze the intermolecular interactions between the ligand and the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to the stability of the protein-ligand complex.
-
Validation: In some studies, the docking protocol is validated by redocking a co-crystallized ligand into the active site and comparing the predicted pose with the experimental structure. An RMSD (Root Mean Square Deviation) value of less than 2 Å is generally considered a successful validation.
Visualizing the In-Silico Docking Workflow
The following diagram illustrates a typical workflow for an in-silico docking study, from initial preparation to final analysis.
Caption: A generalized workflow for in-silico molecular docking studies.
References
- 1. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Novel 2-Aminothiazole Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of novel 2-aminothiazole compounds against various cancer cell lines. The information is supported by experimental data from recent studies, offering insights into their therapeutic potential.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their potential as anticancer agents.[3][4] This guide summarizes key cytotoxicity data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action.
Quantitative Cytotoxicity Data
The anti-proliferative activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following tables summarize the in vitro cytotoxicity of selected novel 2-aminothiazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | 43.08 µM | [3] |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [5] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [5][6] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [4][5][6] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [5] |
| Compounds 23 | HepG2 (Liver Cancer) | 0.51 mM | [5][6] |
| Compounds 24 | HepG2 (Liver Cancer) | 0.57 mM | [5][6] |
| Compounds 23 | PC12 (Pheochromocytoma) | 0.309 mM | [5][6] |
| Compounds 24 | PC12 (Pheochromocytoma) | 0.298 mM | [5][6] |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) | [5] |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [5] |
| Compound 46b | A549 (Lung Cancer) | 0.16 ± 0.06 µM | [6] |
| Compound 46b | HepG2 (Liver Cancer) | 0.13 ± 0.05 µM | [6] |
| OMS5 | A549 (Lung Cancer) | 22.13 - 61.03 µM (range) | [7] |
| OMS14 | MCF-7 (Breast Cancer) | 22.13 - 61.03 µM (range) | [7] |
Thiazole-Amino Acid Hybrid Derivatives vs. 5-Fluorouracil (5-FU)
Recent studies have explored the conjugation of 2-aminothiazoles with amino acids to enhance their cytotoxic potential. The following table compares the IC50 values of several hybrid derivatives with the standard chemotherapeutic agent, 5-Fluorouracil.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | 5-FU IC50 (µM) | Reference |
| 5a (Ph, Phe) | A549 (Lung) | 8.02 | 3.49 | [8] |
| HeLa (Cervical) | 6.51 | 7.59 | [8] | |
| MCF-7 (Breast) | 6.84 | 8.74 | [8] | |
| 5f (Ph, Val) | A549 (Lung) | Better than 5-FU | 3.49 | [8] |
| HeLa (Cervical) | Better than 5-FU | 7.59 | [8] | |
| MCF-7 (Breast) | Better than 5-FU | 8.74 | [8] | |
| 5o (4-F-Ph, Val) | A549 (Lung) | Better than 5-FU | 3.49 | [8] |
| HeLa (Cervical) | Better than 5-FU | 7.59 | [8] | |
| MCF-7 (Breast) | Better than 5-FU | 8.74 | [8] | |
| 5ac (2-pyridyl, Phe) | A549 (Lung) | 4.57 | 3.49 | [8] |
| HeLa (Cervical) | 5.41 | 7.59 | [8] | |
| MCF-7 (Breast) | 6.71 | 8.74 | [8] | |
| 5ad (2-pyridyl, Trp) | A549 (Lung) | 3.68 | 3.49 | [8] |
| HeLa (Cervical) | 5.07 | 7.59 | [8] | |
| MCF-7 (Breast) | 8.51 | 8.74 | [8] |
Experimental Protocols
The evaluation of the cytotoxic activity of novel 2-aminothiazole derivatives typically involves a series of in vitro assays. A general workflow is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
Unambiguous Structural Confirmation of 2-Bromothiazol-4-amine Derivatives: A Comparative Guide to Spectroscopic Analysis
The structural elucidation of novel compounds is a cornerstone of drug discovery and development. For heterocyclic compounds such as 2-bromothiazol-4-amine derivatives, a class of molecules with significant potential in medicinal chemistry, precise structural confirmation is paramount.[1] This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous characterization of these derivatives. It offers detailed experimental protocols, comparative data, and logical workflows to assist researchers in this critical analytical process.
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic methods is essential for the comprehensive structural analysis of this compound derivatives. Each technique provides unique and complementary information regarding the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. For this compound derivatives, NMR is crucial for confirming the substitution pattern on the thiazole ring.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For the target compounds, IR can confirm the presence of the amine (N-H) group, the thiazole ring (C=N, C=C), and the carbon-bromine (C-Br) bond.[3][4][5]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and can offer structural clues through the analysis of its fragmentation patterns.[6] A key feature in the mass spectrum of a this compound derivative is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[7][8]
Data Presentation: A Comparative Summary
The following tables summarize the expected spectroscopic data for a representative this compound derivative. These values are indicative and can shift based on the specific nature and position of other substituents.
Table 1: Typical ¹H NMR Spectroscopic Data for this compound Derivatives
| Proton | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Thiazole H-5 | 6.4 - 7.5 | Singlet | The exact shift depends on other substituents on the ring.[9] |
| Amine NH₂ | 5.0 - 6.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. Often exchanges with D₂O.[9] |
| Substituent Protons | Variable | Variable | Dependent on the specific derivative structure. |
Table 2: Typical ¹³C NMR Spectroscopic Data for this compound Derivatives
| Carbon | Chemical Shift (δ) ppm | Notes |
| Thiazole C-2 | 155 - 165 | Carbon bearing the bromine atom.[9] |
| Thiazole C-4 | 145 - 155 | Carbon bearing the amine group. |
| Thiazole C-5 | 105 - 115 | The chemical shift is sensitive to the substituent at this position.[9] |
| Substituent Carbons | Variable | Dependent on the specific derivative structure. |
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Amine (N-H) | Stretching | 3100 - 3400 | Medium-Strong |
| Thiazole Ring | C=N Stretching | 1610 - 1640 | Medium |
| Thiazole Ring | C=C Stretching | 1500 - 1580 | Medium-Variable |
| Thiazole Ring | Skeletal Vibrations | 1300 - 1450 | Medium-Strong[5] |
| C-Br | Stretching | 500 - 650 | Medium-Strong |
Table 4: Key Features in Mass Spectrometry of this compound Derivatives
| Feature | Description | Significance |
| Molecular Ion Peaks | [M]⁺ and [M+2]⁺ | The presence of two peaks of nearly equal intensity is a definitive indicator of a single bromine atom in the molecule.[8] |
| Fragmentation | Loss of Br, HCN | Common fragmentation pathways for thiazole rings can help in confirming the core structure. |
Alternative Structural Elucidation Methods
While spectroscopic methods are the workhorses of structural analysis, other techniques can provide complementary or definitive information.
-
Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous structure determination, providing precise information about bond lengths, bond angles, and stereochemistry in the solid state. However, it requires the growth of a suitable single crystal, which can be a significant challenge.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in a compound. It is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.
Compared to these alternatives, spectroscopic methods are generally faster, require smaller amounts of sample, and provide a wealth of structural information about the molecule in solution (NMR) or in its bulk state (IR).
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent peaks with signals of interest.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, often with proton decoupling. Due to the lower natural abundance of ¹³C, more scans (typically several hundred to thousands) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and assign chemical shifts relative to a reference standard (e.g., Tetramethylsilane - TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Sample Preparation (ATR): Place a small amount of the solid, purified sample directly onto the ATR crystal. Ensure good contact by applying pressure using the instrument's anvil.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for functional groups like N-H, C=N, C=C, and C-Br to confirm their presence.[10]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the ion source. For ESI, this is typically done via direct infusion using a syringe pump or through an HPLC system. For EI, the sample is often introduced via a direct insertion probe.
-
Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that encompasses the expected molecular weight of the compound.
-
Data Analysis: Identify the molecular ion peaks, paying close attention to the [M]⁺ and [M+2]⁺ pattern characteristic of a bromine-containing compound.[7][8] Analyze the major fragment ions to gain further structural insights.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a newly synthesized this compound derivative.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound derivatives.
Structure-Spectroscopy Relationship
This diagram illustrates which parts of the this compound structure are probed by each spectroscopic technique.
Caption: Mapping of spectroscopic techniques to the specific structural features of a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 2-Aminothiazole Reaction Products
For researchers and professionals in drug development, understanding the three-dimensional structure of 2-aminothiazole derivatives is crucial for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides definitive insights into the molecular geometry, conformation, and intermolecular interactions of these compounds. This guide offers a comparative analysis of the crystallographic data for various 2-aminothiazole reaction products, supported by experimental protocols and visualizations.
Data Presentation: Crystallographic Parameters of 2-Aminothiazole Derivatives
The following table summarizes the crystallographic data for a selection of 2-aminothiazole derivatives, providing a basis for comparing their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |
| Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate | C₂₃H₁₈N₂O₂S | Monoclinic | P2₁/c | 9.573(3) | 19.533(7) | 9.876(3) | 92.35(4) | 1845.2(10) | [1] |
| 2-Amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4(5H)-one | C₁₁H₁₂N₂O₃S | - | - | - | - | - | - | - | [2] |
| Ethyl 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxylate | C₁₄H₁₆N₂O₄S | - | - | - | - | - | - | - | [2] |
| 2-Amino-2-thiazolium indole-2-carboxylate | (C₃H₇N₂S)⁺(C₉H₆NO₂)⁻ | - | - | - | - | - | - | - | [3] |
| 2-Amino-2-thiazolium N-methylpyrrole-2-carboxylate | (C₃H₇N₂S)⁺(C₆H₆NO₂)⁻ | - | - | - | - | - | - | - | [3] |
| 2-Aminobenzothiazolium indole-2-carboxylate | (C₇H₇N₂S)⁺(C₉H₆NO₂)⁻ | - | - | - | - | - | - | - | [3] |
| 2-Aminobenzothiazolium N-methylpyrrole-2-carboxylate | (C₇H₇N₂S)⁺(C₆H₆NO₂)⁻ | - | - | - | - | - | - | - | [3] |
| 2-Aminobenzothiazolium thiophene-2-carboxylate | (C₇H₇N₂S)⁺(C₅H₃O₂S)⁻ | - | - | - | - | - | - | - | [3] |
Note: Detailed unit cell parameters for all compounds were not available in the provided search results. The table is structured to accommodate this data as it becomes available.
Experimental Protocols
The synthesis of 2-aminothiazole derivatives and their subsequent analysis by X-ray crystallography involve a series of well-defined steps. The following protocols are generalized from common practices reported in the literature.[1][4][5]
Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazole derivatives.[1][4]
Materials:
-
An α-haloketone (e.g., 4-bromoacetophenone)
-
Thiourea
-
Iodine (as a catalyst)
-
Ethanol (as a solvent)
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.
-
Add a catalytic amount of iodine to the mixture.
-
Reflux the reaction mixture for a specified period (e.g., 16 hours) with constant stirring.[5]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain crystals suitable for X-ray diffraction.[1][5]
Single-Crystal X-ray Diffraction
The determination of the molecular structure of the synthesized compounds is performed using single-crystal X-ray diffraction.
Procedure:
-
A suitable single crystal of the 2-aminothiazole derivative is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various factors (e.g., Lorentz and polarization effects).
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final crystallographic data, including unit cell parameters, space group, atomic coordinates, and bond lengths/angles, are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[6]
Visualizations
Experimental Workflow for X-ray Crystallography of 2-Aminothiazole Derivatives
The following diagram illustrates the general workflow from the synthesis of 2-aminothiazole derivatives to their structural elucidation by X-ray crystallography.
Caption: General workflow for the synthesis and crystallographic analysis of 2-aminothiazole derivatives.
This guide provides a foundational comparison of the crystallographic aspects of 2-aminothiazole reaction products. For more in-depth analysis, researchers are encouraged to consult the primary literature and crystallographic databases. The provided protocols offer a starting point for the synthesis and structural determination of novel 2-aminothiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazole and 2-aminothiazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. universalprint.org [universalprint.org]
- 6. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 4-substituted 2-aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to access 4-substituted 2-aminothiazoles is of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of various synthetic strategies, from the classical Hantzsch synthesis to modern one-pot and microwave-assisted methodologies, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The synthesis of 4-substituted 2-aminothiazoles predominantly revolves around the condensation of a C2-N-S synthon (typically thiourea or a derivative) with a C2-C-S synthon (often an α-haloketone or a precursor). The primary methods discussed in this guide are:
-
Hantzsch Thiazole Synthesis: The traditional and most widely used method.[1]
-
One-Pot Syntheses: Streamlined approaches that avoid the isolation of intermediates, improving efficiency.[1][4][5]
-
Microwave-Assisted Syntheses: Utilizing microwave irradiation to accelerate reaction rates and often improve yields.[2][5][6]
-
Green Chemistry Approaches: Employing environmentally benign solvents, catalysts, and conditions.[4][5][7]
-
Domino Reactions: Multi-step reactions where subsequent transformations occur in a single pot without the need for additional reagents or catalysts.[8]
Comparative Data of Synthetic Routes
The following tables summarize the quantitative data for different synthetic routes to 4-substituted 2-aminothiazoles, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Hantzsch Thiazole Synthesis & Modifications
| Entry | α-Carbonyl Source | Halogenating Agent | Thiourea Derivative | Catalyst/Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Acetophenone | Iodine | Thiourea | Ethanol | Reflux | 8-10 h | - | [6] |
| 2 | Substituted Phenacyl Bromide | - | Thiourea | Copper Silicate/Ethanol | 78 | - | High | [9] |
| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | - | Thiourea | SiW.SiO2/Solvent-free | RT | 2 h | 79-90 | [10] |
| 4 | α-bromo ketones | - | N-monosubstituted thioureas | 10M-HCl-EtOH | 80 | 20 min | up to 73 | [11] |
Table 2: One-Pot Synthetic Approaches
| Entry | Ketone | Halogenating/Activating Agent | Thiourea Derivative | Catalyst/Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Aromatic Methyl Ketones | Copper(II) Bromide | Thiourea/N-substituted thioureas | - | - | - | 68-90 | [1] |
| 2 | Acetophenone | Trichloroisocyanuric acid (TCCA) | Thiourea | Ca/4-MePy-IL@ZY-Fe3O4/Ethanol | 80 | 25 min (halogenation) | High | [4] |
| 3 | Aromatic Ketones | N-Bromosuccinimide (NBS) | Thioureas | PEG-400/Water | 80-85 | 28-32 min | 84-89 | [5] |
| 4 | Ethyl Acetoacetate | N-Bromosuccinimide (NBS) | Thiourea | Water/THF | 80 | 2 h | 72 | [12] |
Table 3: Microwave-Assisted Synthesis
| Entry | Ketone/Precursor | Reagents | Solvent | Power (W) | Time | Yield (%) | Reference |
| 1 | Aromatic Ketones | NBS, Thioureas | PEG-400/Water | 300 | 28-32 min | 84-89 | [5] |
| 2 | Substituted Ketone | Thiourea, Iodine | - | - | - | High | [6] |
| 3 | Propargyl Bromides | Thioureas | DMF | - | 10 min | High | [8] |
Experimental Protocols
Classical Hantzsch Thiazole Synthesis
This protocol is a general representation of the Hantzsch synthesis.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-substituted 2-aminothiazole.
One-Pot Synthesis using Copper(II) Bromide
This method avoids the pre-synthesis and handling of lachrymatory α-haloketones.[1]
Materials:
-
Aromatic methyl ketone (1 mmol)
-
Thiourea or N-substituted thiourea (1.2 mmol)
-
Copper(II) bromide (2.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the aromatic methyl ketone in ethanol, add copper(II) bromide.
-
Reflux the mixture until the ketone is consumed (monitored by TLC), indicating the formation of the α-bromo ketone in situ.
-
Add thiourea or the N-substituted thiourea to the reaction mixture.
-
Continue to reflux for an additional 1-2 hours.
-
After completion, cool the mixture and pour it into water.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Filter the resulting precipitate, wash with water, and purify by column chromatography or recrystallization.
Microwave-Assisted One-Pot Synthesis
This protocol highlights the use of microwave irradiation for a rapid and efficient synthesis.[5]
Materials:
-
Aromatic ketone (5 mmol)
-
N-Bromosuccinimide (NBS) (5.5 mmol)
-
Thiourea (5 mmol)
-
Polyethylene glycol (PEG)-400 (5 mL)
-
Water (5 mL)
Procedure:
-
In a microwave-safe vessel, mix the aromatic ketone, NBS, and thiourea in a mixture of PEG-400 and water.
-
Irradiate the mixture in a microwave reactor at 80-85 °C (300 W) for 28-32 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add cold water.
-
The product precipitates out and is collected by filtration.
-
Wash the solid with water and dry to obtain the pure 4-aryl-2-aminothiazole.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies.
Caption: The classical Hantzsch thiazole synthesis pathway.
Caption: General workflow for a one-pot synthesis of 2-aminothiazoles.
Caption: The streamlined process of microwave-assisted synthesis.
Conclusion
The synthesis of 4-substituted 2-aminothiazoles has evolved significantly from the traditional Hantzsch reaction. Modern one-pot procedures offer increased efficiency and safety by avoiding the isolation of lachrymatory intermediates.[1][5] Microwave-assisted methods provide a dramatic reduction in reaction times with often excellent yields, aligning with the principles of green chemistry.[5][6][13] The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substrate scope, scalability, and the importance of environmental considerations. For rapid synthesis and process optimization, microwave-assisted one-pot protocols appear to be the most advantageous. For large-scale synthesis where cost and safety are paramount, a well-optimized one-pot procedure using inexpensive reagents like copper(II) bromide may be preferred. The classical Hantzsch synthesis, while still relevant, is often superseded by these more efficient and greener alternatives in modern drug discovery and development.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
Performance Benchmark: 2-Aminothiazole Core in the Multi-Step Synthesis of Protein Kinase Inhibitors
In the landscape of pharmaceutical development, the efficiency and robustness of a synthetic route are paramount. This guide provides a comparative analysis of the performance of the 2-aminothiazole scaffold, a key building block in many targeted therapies, exemplified by the synthesis of the potent protein kinase inhibitor, Dasatinib. We will objectively compare different synthetic strategies, presenting quantitative data, detailed experimental protocols, and visualizations of both the synthetic workflows and the relevant biological pathway.
Data Presentation: Comparative Analysis of Synthetic Routes to a Key Dasatinib Intermediate
The synthesis of Dasatinib often proceeds through the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. The efficiency of obtaining this intermediate significantly impacts the overall yield of the final drug. Below, we compare two common strategies: one that utilizes a pre-formed 2-aminothiazole derivative and another that constructs the thiazole ring during the synthesis.
Table 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
| Synthetic Strategy | Starting Materials | Number of Steps | Overall Yield | Reference |
| Route A: From a 2-Aminothiazole Derivative | 2-aminothiazole-5-ethyl formate, 2-chloro-6-methylaniline | 4 | ~72% | [1][2] |
| Route B: Thiazole Ring Construction | (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, Thiourea | 2 | ~86% | [3] |
Table 2: Step-by-Step Yield Comparison for Key Intermediate Synthesis
| Route | Step | Reaction | Reported Yield | Reference |
| A | 1 | Protection of 2-aminothiazole-5-ethyl formate | 90% | [1] |
| 2 | Saponification | 93% | [1] | |
| 3 | Amidation with 2-chloro-6-methylaniline | 85% | [1] | |
| 4 | Deprotection | Not explicitly stated, assumed high | [1] | |
| B | 1 | α-bromination of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide | Not isolated, in-situ | [3] |
| 2 | One-pot reaction with thiourea | 86.4% | [3] |
Experimental Protocols
Route A: Synthesis from 2-Aminothiazole-5-ethyl Formate
Step 1: Protection of the Amino Group To a suspension of 2-aminothiazole-5-ethyl formate (1 mol) in dichloromethane, sodium bicarbonate (2 mol) is added. The mixture is cooled to 10-15°C, and benzyl chloroformate (1.5 mol) is added dropwise. The reaction is stirred at room temperature for 5 hours. After workup, the protected product is obtained with a yield of approximately 90%.[1]
Step 2: Saponification The protected ethyl ester (1 mol) is dissolved in a suitable solvent, and a solution of sodium hydroxide is added. The reaction is stirred until completion. After acidification, the carboxylic acid is isolated with a yield of around 93%.[1]
Step 3: Amidation The protected carboxylic acid (1 mol) is dissolved in pyridine and cooled to 0-5°C. Methanesulfonyl chloride (1.1 mol) is added dropwise, followed by the addition of 2-chloro-6-methylaniline (1.1 mol). The reaction mixture is heated to 80°C for 8 hours. After workup and purification, the amide is obtained with a yield of approximately 85%.[1]
Step 4: Deprotection The protecting group is removed under standard conditions to yield the final intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Route B: Thiazole Ring Construction from an Acrylamide Derivative
One-Pot Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide To a cold (0-5°C) stirring solution of 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in tetrahydrofuran, 3-ethoxyacryloyl chloride (0.63 mol) is added slowly to produce (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3] This intermediate is then subjected to chemoselective α-bromination followed by a one-pot treatment with thiourea to yield the desired 2-aminothiazole-5-carboxamide in approximately 86.4% yield.[3]
Mandatory Visualization
References
- 1. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 2-Bromothiazol-4-amine: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Bromothiazol-4-amine. This document provides immediate, procedural, and logistical information to ensure safety and compliance in the laboratory environment.
Safety and Hazard Information
This compound is a halogenated organic compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (CAS: 41731-33-3).
| Property | Value | Source |
| Molecular Formula | C₃H₃BrN₂S | PubChem[1] |
| Molecular Weight | 179.04 g/mol | PubChem[1] |
| Boiling Point | 278.5°C at 760 mmHg | CymitQuimica[2] |
| Flash Point | 122.2°C | MOLBASE[3] |
| Density | 1.976 g/cm³ | MOLBASE[3] |
| Storage Temperature | 2-8°C, under inert atmosphere | BLD Pharm[4] |
Experimental Protocols: Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
1. Immediate Response:
- Alert personnel in the immediate area and evacuate if necessary.
- If the spill is large or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
2. Personal Protective Equipment (PPE):
- Don appropriate PPE before addressing the spill, including:
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles and a face shield.
- A lab coat or chemical-resistant apron.
- In case of dust or aerosols, a NIOSH-approved respirator is necessary.
3. Containment and Cleanup:
- For solid spills, carefully sweep up the material to avoid generating dust.
- Place the spilled material and any contaminated cleaning supplies into a designated, sealable waste container for halogenated organic solids.
- Clean the spill area with an appropriate solvent and then with soap and water.
4. Waste Disposal:
- Label the waste container clearly as "Hazardous Waste: this compound (Solid)" and include the date and responsible party's name.
- Store the sealed container in a designated satellite accumulation area until it is collected by EHS or a licensed hazardous waste disposal service.
Disposal Workflow
The proper disposal of this compound follows a strict protocol to ensure safety and regulatory compliance. The logical flow for this process is outlined in the diagram below.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Plan
-
Segregation: At the point of generation, this compound waste must be segregated as halogenated organic solid waste . Do not mix with non-halogenated waste streams.
-
Containerization:
-
Use a designated, chemically compatible, and sealable container for collecting the waste. High-density polyethylene (HDPE) or glass containers are suitable.
-
Ensure the container is in good condition and has a secure lid to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Identify the contents as "This compound (Solid) ".
-
Include the date when the first waste was added and the name of the principal investigator or responsible person.
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from ignition sources, and incompatible materials.
-
-
Disposal:
-
Once the container is full or has reached the institutional time limit for storage in an SAA, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Never dispose of this chemical down the drain or in regular trash.
-
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Bromothiazol-4-amine
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for handling 2-Bromothiazol-4-amine (CAS: 41731-33-3). Adherence to these protocols is crucial for ensuring the safety of researchers and minimizing environmental impact. The information herein is compiled to offer direct, procedural guidance for the operational use and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US). |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a lab coat. Ensure gloves are inspected prior to use and changed frequently. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] |
| General | Standard laboratory attire, including a lab coat, long pants, and closed-toe shoes. | Handle in accordance with good industrial hygiene and safety practices. |
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₃H₃BrN₂S |
| Molecular Weight | 179.04 g/mol [2] |
| CAS Number | 41731-33-3[1][2][3] |
| Boiling Point | 278.5°C at 760 mmHg[1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1][3] |
Operational Plan: Safe Handling and Use
Strict adherence to the following workflow will minimize the risk of exposure and ensure a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste material (including any contaminated consumables like gloves and paper towels) in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with halogenated organic compounds.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
Collect the decontamination rinsate as hazardous waste.
-
-
Final Disposal:
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program.
-
Do not dispose of this compound down the drain or in the regular trash. All waste must be handled by a licensed hazardous waste disposal company.
-
By implementing these safety and handling protocols, researchers can confidently work with this compound while maintaining a high standard of laboratory safety and environmental responsibility.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
